3-(1,3-Benzoxazol-2-yl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)18-13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIDLODXMSPACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470827 | |
| Record name | 3-Benzooxazol-2-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20000-56-0 | |
| Record name | 3-(2-Benzoxazolyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20000-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzooxazol-2-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)benzoic acid: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-(1,3-Benzoxazol-2-yl)benzoic acid is a heterocyclic compound incorporating both a benzoxazole and a benzoic acid moiety. The benzoxazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, benzoic acid and its derivatives are crucial in pharmaceutical development and material science. This technical guide provides a comprehensive overview of the known chemical properties, a general synthetic protocol, and the broader biological context of this compound and related compounds.
Core Chemical Properties
While extensive experimental data for this compound is not widely available in public databases, its fundamental properties can be established.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₃ | [1] |
| Molecular Weight | 239.23 g/mol | [1][2] |
| CAS Number | 20000-56-0 | [1] |
Spectral Data Analysis
Detailed experimental spectra for this compound are not publicly documented. However, the expected spectral characteristics can be inferred from the analysis of its structural components: the benzoxazole ring and the benzoic acid group.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzoxazole and the benzoic acid rings. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid group and the heterocyclic system.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the benzoxazole core, and the carbons of the benzoic acid ring.
-
FT-IR: The infrared spectrum is predicted to show a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically in the region of 1700-1680 cm⁻¹. A broad O-H stretching band from the carboxylic acid's hydrogen bonding would also be expected around 3300-2500 cm⁻¹. Characteristic C=N and C-O stretching vibrations from the benzoxazole ring would also be present.[3][4][5]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols: A General Approach to Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and widely used method for the synthesis of 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with a corresponding benzoic acid derivative.[6][7]
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: A mixture of 2-aminophenol and an equivalent of a 3-carboxybenzoyl derivative (such as isophthalic acid or a more reactive derivative like an acid chloride or ester) is prepared.
-
Condensation: The reaction is typically carried out in the presence of a dehydrating agent, such as polyphosphoric acid (PPA), or by heating the mixture at high temperatures to drive off water.
-
Workup: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted using a suitable organic solvent.
-
Purification: The final compound is purified using standard techniques like recrystallization from an appropriate solvent or column chromatography on silica gel.
Characterization: The structure and purity of the synthesized this compound would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and by determining its melting point.
Biological Activity and Potential Signaling Pathways
While no specific biological studies or signaling pathway analyses for this compound have been reported, the benzoxazole class of compounds is known to interact with various biological targets. Research on other benzoxazole derivatives suggests potential mechanisms of action that could be relevant for this compound.
Hypothesized Biological Interactions:
Caption: Hypothesized interaction of benzoxazole compounds with biological targets.
Benzoxazole derivatives have been reported to exhibit a variety of biological activities, including:
-
Anticancer Activity: Some benzoxazole-based compounds have been shown to induce apoptosis and cell cycle arrest in cancer cell lines, potentially through the inhibition of enzymes like kinases or by interacting with DNA.[8]
-
Anti-inflammatory Effects: The benzoxazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, suggesting a potential to modulate inflammatory pathways.[9][10]
-
Antimicrobial Properties: Various synthetic benzoxazoles have demonstrated activity against a range of bacteria and fungi.[9]
-
Enzyme Inhibition: Certain benzoxazole derivatives have been identified as inhibitors of enzymes such as JMJD3, a histone demethylase implicated in cancer and inflammatory diseases.[11]
The benzoic acid moiety can influence the compound's solubility, cell permeability, and potential to interact with biological targets through hydrogen bonding and ionic interactions. Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. This compound | 20000-56-0 | VAA00056 [biosynth.com]
- 2. This compound [chemicalbook.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)benzoic acid
CAS Number: 20000-56-0
This technical guide provides a comprehensive overview of 3-(1,3-Benzoxazol-2-yl)benzoic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available physicochemical data, outlines detailed experimental protocols for its synthesis and potential biological evaluation, and visualizes key chemical and logical workflows.
Physicochemical and Structural Data
This compound is a member of the benzoxazole class of compounds, which are recognized for their diverse pharmacological activities.[1] The structural and physical properties of this specific molecule are summarized below.
| Property | Value | Reference |
| CAS Number | 20000-56-0 | [2] |
| Molecular Formula | C₁₄H₉NO₃ | [2] |
| Molecular Weight | 239.23 g/mol | [2] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CC=C2C(=C1)OC(=N2)C3=CC(=CC=C3)C(=O)O | |
| Appearance | White crystalline solid (predicted) | [3] |
| Storage Temperature | 2°C - 8°C | [2] |
Synthesis and Experimental Protocols
The synthesis of 2-arylbenzoxazoles such as this compound is commonly achieved through the condensation of a 2-aminophenol with a corresponding carboxylic acid or its derivative.[4] Several methods have been reported, often employing a catalyst and varying reaction conditions to improve yield and purity.[4]
General Synthesis Protocol: Condensation of 2-Aminophenol and 3-Carboxybenzoic acid
This protocol is a representative method adapted from general procedures for the synthesis of 2-substituted benzoxazoles.[4]
Materials:
-
2-Aminophenol
-
3-Carboxybenzoic acid (Isophthalic acid)
-
Ammonium chloride (NH₄Cl) or another suitable catalyst (e.g., polyphosphoric acid)
-
Ethanol
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
TLC plates (silica gel)
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (1 equivalent) and 3-carboxybenzoic acid (1 equivalent).
-
Add ethanol as a solvent and a catalytic amount of ammonium chloride.
-
The reaction mixture is heated to reflux (approximately 80-90°C) and stirred for 6-8 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
Biological Activity and Potential Applications
Anticancer Activity
Numerous benzoxazole derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[5][6] The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis.[7] For instance, some benzoxazole derivatives have been shown to act as aryl hydrocarbon receptor (AhR) agonists, leading to the induction of cytochrome P450 enzymes like CYP1A1, which can contribute to their anticancer effects.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Benzoxazole derivatives have also been reported to possess significant antibacterial and antifungal activities.[1] Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound
-
Positive control antibiotic/antifungal
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism with a known antibiotic/antifungal) and a negative control (microorganism in broth without any compound).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Potential Mechanism of Action and Signaling Pathways
The precise signaling pathways affected by this compound have not been elucidated. However, based on studies of structurally related 2-arylbenzoxazoles, several potential mechanisms can be proposed. One prominent mechanism for the anticancer activity of some benzoxazoles involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7]
Caption: A potential anticancer signaling pathway for 2-arylbenzoxazoles.
In this proposed pathway, the 2-arylbenzoxazole compound enters the cell and binds to the Aryl Hydrocarbon Receptor (AhR), which is part of a cytosolic complex. This binding event causes the complex to dissociate and the AhR to translocate to the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, such as CYP1A1. The induction of such enzymes can lead to the metabolic activation of the compound or other cellular changes that ultimately result in cell cycle arrest and apoptosis in cancer cells.[7]
Conclusion
This compound is a compound with a well-defined chemical structure and a CAS number of 20000-56-0. While specific biological data for this molecule is limited in publicly accessible literature, its core benzoxazole structure suggests potential for a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a foundation for researchers by outlining established synthetic routes and standard protocols for biological evaluation. Further investigation is warranted to fully characterize the biological profile and therapeutic potential of this specific compound.
References
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [chemicalbook.com]
- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. arabjchem.org [arabjchem.org]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details the primary synthetic pathway, a representative experimental protocol, and relevant characterization data.
Core Synthesis Pathway
The principal and most direct method for the synthesis of this compound is the condensation reaction between 2-aminophenol and 3-formylbenzoic acid. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable benzoxazole ring. Various catalytic systems can be employed to facilitate this transformation, including acidic catalysts such as polyphosphoric acid (PPA), or through microwave-assisted organic synthesis (MAOS) which can offer advantages in terms of reaction time and yield.
A general reaction scheme is presented below:
Reaction Scheme:
An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)benzoic Acid
This technical guide provides a comprehensive literature review of 3-(1,3-Benzoxazol-2-yl)benzoic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document outlines its synthesis, chemical properties, and potential biological activities based on the current scientific literature.
Chemical Properties and Synthesis
This compound is a member of the benzoxazole class of organic compounds, which are characterized by a benzene ring fused to an oxazole ring.[1] The molecular formula of this compound is C14H9NO3, and it has a molecular weight of 239.23 g/mol .[2]
Synthesis:
The primary method for synthesizing 2-aryl-benzoxazoles, such as this compound, is through the condensation reaction of a 2-aminophenol with a benzoic acid derivative.[3][4] In the case of the title compound, this would involve the reaction of 2-aminophenol with isophthalic acid (benzene-1,3-dicarboxylic acid) or one of its activated derivatives (e.g., an acyl chloride or ester). This reaction is typically facilitated by a dehydrating agent or catalyst and often requires elevated temperatures.[1]
A general experimental protocol for a similar synthesis is as follows:
General Experimental Protocol for the Synthesis of 2-Aryl-Benzoxazoles:
A common method for the synthesis of 2-aryl-benzoxazoles involves the condensation of 2-aminophenol with an aromatic carboxylic acid in the presence of a catalyst. For the specific synthesis of this compound, isophthalic acid would be used.
-
Reactants: 2-aminophenol and isophthalic acid.
-
Catalyst: A common catalyst used for this type of condensation is polyphosphoric acid (PPA) or ammonium chloride.[1][4]
-
Solvent: The reaction can be carried out in a high-boiling point solvent such as ethanol or, in some cases, without a solvent using the catalyst as the medium.[4]
-
Reaction Conditions: The reaction mixture is typically heated at a temperature ranging from 80°C to 180°C for several hours.[1][4]
-
Work-up: After the reaction is complete, the mixture is cooled and poured into ice-cold water to precipitate the product. The solid product is then filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.[4]
Below is a DOT script for a generalized workflow for the synthesis of this compound.
Potential Biological Activities
Anticancer Activity
Benzoxazole derivatives are recognized as a significant scaffold in the development of anticancer agents.[5] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as protein kinases and topoisomerase.[6] Some derivatives have also been shown to induce apoptosis in cancer cells.[7] For instance, certain benzoxazole compounds have demonstrated potent activity against various cancer cell lines, including those of the breast, lung, and colon, with IC50 values in the micromolar range.[8][9]
A proposed general mechanism for the anticancer activity of some benzoxazole derivatives involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[2]
The following DOT script illustrates a simplified potential signaling pathway that could be targeted by benzoxazole derivatives in cancer cells.
Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of some benzoxazolone derivatives that act as MD2 inhibitors.[12]
| Compound | Target | IC50 (µM) |
| 3c | IL-6 | 10.14 ± 0.08 |
| 3d | IL-6 | 5.43 ± 0.51 |
| 3g | IL-6 | 5.09 ± 0.88 |
A simplified diagram of a potential anti-inflammatory mechanism for benzoxazole derivatives is provided below.
Antimicrobial Activity
Benzoxazole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[14][15] The minimum inhibitory concentrations (MIC) for some derivatives have been reported in the range of 0.098 to 1024 µg/mL against different pathogens.[14][15] The mechanism of antimicrobial action can vary, but for some derivatives, it may involve the inhibition of essential cellular processes in the microorganisms.
Data Presentation
As no specific quantitative data for this compound was found, a table summarizing the properties and potential activities of the general benzoxazole class is presented below.
| Property | Description | References |
| Core Structure | Benzene ring fused to an oxazole ring. | [1] |
| Synthesis | Commonly via condensation of 2-aminophenol and a benzoic acid derivative. | [3][4] |
| Anticancer Activity | Inhibition of kinases, topoisomerase; induction of apoptosis. IC50 values can be in the micromolar range. | [5][6][7][8][9] |
| Anti-inflammatory Activity | Inhibition of COX-2, MD2, and pro-inflammatory cytokine production. | [10][11][12][13] |
| Antimicrobial Activity | Broad-spectrum activity against bacteria and fungi. MIC values vary widely depending on the derivative and organism. | [14][15] |
Conclusion
This compound belongs to the versatile class of benzoxazole compounds, which have shown significant promise in medicinal chemistry. While specific experimental data for this particular molecule is limited in the public domain, the general synthetic routes and the wide range of biological activities associated with the benzoxazole scaffold suggest that it is a compound worthy of further investigation. Researchers and drug development professionals may find the information compiled in this guide useful for designing future studies to synthesize, characterize, and evaluate the therapeutic potential of this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-nociceptive and Anti-inflammatory Activity of Synthesized Novel Benzoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 14. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial evaluation of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Benzoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, a fused benzene and oxazole ring system, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.[1][2][3][4] This technical guide provides an in-depth overview of the multifaceted pharmacological properties of benzoxazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways are included to support further research and drug development efforts in this field.
Anticancer Activity
Benzoxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, with a prominent target being the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[8][9][10][11][12]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Amide 1,3,4-oxadiazole linked benzoxazole (12c) | HT-29 (Colon) | 0.018 | [3] |
| Amide 1,3,4-oxadiazole linked benzoxazole (12g) | HT-29 (Colon) | 0.093 | [3] |
| Benzoxazole linked 1,3,4-oxadiazole (10b) | A549 (Lung) | 0.13 ± 0.014 | [13] |
| Benzoxazole linked 1,3,4-oxadiazole (10b) | MCF-7 (Breast) | 0.10 ± 0.013 | [13] |
| Benzoxazole linked 1,3,4-oxadiazole (10b) | HT-29 (Colon) | 0.22 ± 0.017 | [13] |
| Benzoxazole derivative (12l) | HepG2 (Liver) | 10.50 | [8][14] |
| Benzoxazole derivative (12l) | MCF-7 (Breast) | 15.21 | [8][14] |
| Benzoxazole derivative (12d) | HepG2 (Liver) | 23.61 | [8][14] |
| Benzoxazole derivative (13a) | MCF-7 (Breast) | 32.47 | [8][14] |
| Benzoxazole derivative (14a) | HepG2 (Liver) | 3.95 ± 0.18 | [9] |
| Benzoxazole derivative (14a) | MCF-7 (Breast) | 4.054 ± 0.17 | [9] |
| Benzoxazole derivative (14g) | MCF-7 (Breast) | 5.8 ± 0.22 | [9] |
| Benzoxazole derivative (5e) | HepG2 (Liver) | 4.13 ± 0.2 | [11] |
| Benzoxazole derivative (5e) | HCT-116 (Colon) | 6.93 ± 0.3 | [11] |
| Benzoxazole derivative (5e) | MCF-7 (Breast) | 8.67 ± 0.5 | [11] |
| Benzoxazole clubbed 2-pyrrolidinone (19) | SNB-75 (CNS) | %GI = 35.49 | [7] |
| Benzoxazole clubbed 2-pyrrolidinone (20) | SNB-75 (CNS) | %GI = 31.88 | [7] |
Signaling Pathway: VEGFR-2 Inhibition
Many anticancer benzoxazole derivatives function by inhibiting the VEGFR-2 signaling pathway. Upon binding of its ligand, VEGF, the VEGFR-2 receptor dimerizes and autophosphorylates, initiating a downstream cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis. Benzoxazole inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and halting the angiogenic process.
Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.
Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11][15][16] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is responsible for the supercoiling of bacterial DNA.[17]
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected benzoxazole derivatives, presenting their minimum inhibitory concentration (MIC) values against various microbial strains.
| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference |
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Bacillus subtilis | 0.098 | [1] |
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Staphylococcus aureus | 0.195 | [1] |
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Escherichia coli | 0.39 | [1] |
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Pseudomonas aeruginosa | 0.78 | [1] |
| Benzoxazole derivative (2) | Sarcina lutea | 0.020 (mg/ml) | [17] |
| Benzoxazole derivative (2) | Escherichia coli | 0.039 (mg/ml) | [17] |
| 2,5-disubstituted benzoxazole derivatives | Enterococcus faecalis | 64 | |
| 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole (B7) | P. aeruginosa isolate | 16 | [15] |
| 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole (B11) | P. aeruginosa isolate | 16 | [15] |
| 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]ace tamido] -benzoxazoles (3-12) | E. faecalis | 32 | [11] |
| 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]ace tamido] -benzoxazoles (3-12) | P. aeruginosa | 64 | [11] |
| 2-substituted benzoxazole (7c) | Staphylococcus aureus | <12.5 | |
| 2-substituted benzoxazole (5) | Bacillus subtilis | <12.5 | [18] |
| 2-substituted benzoxazole (8a) | Bacillus subtilis | <12.5 | [18] |
| 2-substituted benzoxazole (8d) | Bacillus subtilis | <12.5 | [18] |
| 2-substituted benzoxazole (5) | Escherichia coli | <25 | [18] |
| 2-substituted benzoxazole (7c) | Escherichia coli | <25 | [18] |
| 2-substituted benzoxazole (4b) | Pseudomonas aeruginosa | <25 | [19] |
| 2-substituted benzoxazole (7c) | Pseudomonas aeruginosa | 50 | [19] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The workflow for determining the antimicrobial susceptibility of benzoxazole derivatives commonly involves the agar diffusion method followed by the determination of the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for antimicrobial susceptibility testing of benzoxazole derivatives.
Anti-inflammatory Activity
Certain benzoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[20] These cytokines play a pivotal role in the inflammatory cascade, and their inhibition represents a key therapeutic strategy for various inflammatory disorders. Some derivatives also exhibit their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[21]
Quantitative Anti-inflammatory Data
The following table presents the in vitro anti-inflammatory activity of selected benzoxazole derivatives, with IC50 values for the inhibition of IL-6 and Nitric Oxide (NO) production.
| Compound ID/Series | Target | IC50 (µM) | Reference |
| Benzoxazolone derivative (3g) | IL-6 | 5.09 ± 0.88 | [20][22] |
| Benzoxazolone derivative (3d) | IL-6 | 5.43 ± 0.51 | [20][22] |
| Benzoxazolone derivative (3c) | IL-6 | 10.14 ± 0.08 | [20][22] |
| Disubstituted benzoxazolone derivative (3d) | NO production | 13.44 | [12] |
| Disubstituted benzoxazolone derivative (2d) | NO production | 14.72 | [12] |
| Disubstituted benzoxazolone derivative (2c) | NO production | 16.43 | [12] |
| Disubstituted benzoxazolone derivative (3d) | iNOS | 9.733 | [12] |
| Disubstituted benzoxazolone derivative (2d) | iNOS | 3.342 | [12] |
| Disubstituted benzoxazolone derivative (2c) | iNOS | 4.605 | [12] |
Signaling Pathway: TNF-α and IL-6 Inhibition
Benzoxazole derivatives can interfere with the signaling pathways of TNF-α and IL-6. For instance, TNF-α binds to its receptor (TNFR), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which culminate in the expression of various inflammatory genes. Similarly, IL-6 signaling is initiated by its binding to the IL-6 receptor (IL-6R) and the subsequent recruitment of the gp130 signal-transducing subunit, activating the JAK/STAT pathway. Benzoxazole derivatives can inhibit these pathways at various points, leading to a reduction in the inflammatory response.
Caption: Inhibition of TNF-α and IL-6 signaling pathways by benzoxazole derivatives.
Antiviral Activity
The antiviral potential of benzoxazole derivatives is an expanding area of research. Studies have demonstrated their efficacy against a range of viruses, including the Tobacco Mosaic Virus (TMV), Human Immunodeficiency Virus (HIV), and influenza virus.[8][15][16][19][23] The mechanisms of antiviral action are diverse and virus-specific.
Quantitative Antiviral Data
The following table provides a summary of the in vitro antiviral activity of selected benzoxazole derivatives, presenting their half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values.
| Compound ID/Series | Virus | Activity Metric | Value (µg/mL or µM) | Reference |
| Flavonol derivative with benzoxazole (X17) | Tobacco Mosaic Virus (TMV) | EC50 (Curative) | 127.6 | [8] |
| Flavonol derivative with benzoxazole (X17) | Tobacco Mosaic Virus (TMV) | EC50 (Protective) | 101.2 | [8] |
| 2-substituted benzoxazole (7a) | HIV-1 | % Cell Protection | 36.6 at 2 x 10⁻⁵ µM | [19] |
| Nitrobenzoxadiazole (12) | Influenza A (H1N1) | IC50 | 5.1 µM | [15] |
| Nitrobenzoxadiazole (17) | Influenza A (H1N1) | IC50 | <10 µM | [15] |
| Nitrobenzoxadiazole (25) | Influenza A (H1N1) | IC50 | <10 µM | [15] |
Logical Relationship: Mechanism of Anti-TMV Activity
The antiviral activity of certain flavonol derivatives containing a benzoxazole moiety against TMV is attributed to their ability to bind to the TMV coat protein (TMV-CP). This binding interferes with the self-assembly of the viral particles, a critical step in the viral replication cycle.
Caption: Mechanism of anti-TMV activity of flavonol-benzoxazole derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
This protocol is adapted from standard procedures for assessing cell viability.[2][4][10][23]
Objective: To determine the cytotoxic effect of benzoxazole derivatives on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Benzoxazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in the complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the benzoxazole derivative compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Agar Diffusion Method for Antimicrobial Activity
This protocol is a standard method for screening the antimicrobial activity of compounds.[5][6][18][24][25]
Objective: To qualitatively assess the antimicrobial activity of benzoxazole derivatives.
Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Discs impregnated with the test compound are placed on the agar surface. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear zone of inhibition around the disc. The diameter of this zone is proportional to the antimicrobial activity.
Materials:
-
Bacterial or fungal strains of interest
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Benzoxazole derivatives
-
Sterile filter paper discs (6 mm in diameter)
-
Positive control antibiotic discs
-
Negative control (solvent-impregnated discs)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the microbial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.
-
Disc Application: Aseptically place the filter paper discs impregnated with a known concentration of the benzoxazole derivative onto the surface of the inoculated agar plate. Gently press the discs to ensure complete contact with the agar. Also, place the positive and negative control discs.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (including the disc diameter) in millimeters.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
VEGFR-2 Kinase Inhibition Assay
This protocol is based on commercially available kinase assay kits.[2][6][13][24]
Objective: To quantify the inhibitory effect of benzoxazole derivatives on VEGFR-2 kinase activity.
Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of ATP consumed during the phosphorylation reaction is quantified using a luciferase-based system. A decrease in the luminescent signal indicates inhibition of the kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP solution
-
VEGFR-2 substrate (e.g., a poly(Glu, Tyr) peptide)
-
Benzoxazole derivatives
-
Kinase-Glo® luminescent kinase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing the kinase assay buffer, VEGFR-2 substrate, and ATP.
-
Compound Addition: Add the benzoxazole derivatives at various concentrations to the wells of the 96-well plate. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (vehicle).
-
Kinase Addition: Add the diluted VEGFR-2 kinase to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each concentration of the benzoxazole derivative. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
TNF-α and IL-6 Inhibition Assay (ELISA)
This protocol is based on standard sandwich ELISA (Enzyme-Linked Immunosorbent Assay) procedures.[1][5][17][20][22]
Objective: To measure the effect of benzoxazole derivatives on the production of TNF-α and IL-6 by immune cells.
Principle: An antibody specific for the cytokine of interest (TNF-α or IL-6) is coated onto the wells of a microplate. The cell culture supernatant containing the cytokine is added to the wells, and the cytokine binds to the antibody. A second, enzyme-linked antibody that also recognizes the cytokine is then added, forming a "sandwich". A substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
Benzoxazole derivatives
-
Commercially available ELISA kits for human or mouse TNF-α and IL-6 (containing capture antibody, detection antibody, standard cytokine, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture the immune cells in a 24-well plate. Pre-treat the cells with various concentrations of the benzoxazole derivatives for 1 hour. Then, stimulate the cells with LPS to induce the production of TNF-α and IL-6. Incubate for 24 hours.
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the cell culture supernatants.
-
ELISA:
-
Coat a 96-well plate with the capture antibody and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and the standard cytokine dilutions to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody. Incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.
-
Wash the plate and add the TMB substrate solution. Incubate in the dark.
-
Add the stop solution to stop the reaction.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the absorbance values of the standard cytokine dilutions. Use the standard curve to determine the concentration of TNF-α and IL-6 in the cell culture supernatants. Calculate the percentage of inhibition of cytokine production by the benzoxazole derivatives compared to the LPS-stimulated control. Determine the IC50 values.
TMV Coat Protein Binding Assay (Isothermal Titration Calorimetry - ITC)
This protocol provides a general framework for assessing the binding of small molecules to a protein using ITC.[21][26][27][28][29]
Objective: To determine the binding affinity and thermodynamics of the interaction between a benzoxazole derivative and the Tobacco Mosaic Virus coat protein (TMV-CP).
Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of the ligand (benzoxazole derivative) is titrated into a solution of the macromolecule (TMV-CP) in a sample cell. The heat released or absorbed upon binding is measured. From the resulting data, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding can be determined.
Materials:
-
Purified TMV coat protein
-
Benzoxazole derivative
-
ITC buffer (e.g., phosphate buffer with a specific pH and salt concentration)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Prepare solutions of the TMV-CP and the benzoxazole derivative in the same ITC buffer to avoid heats of dilution. The concentration of the protein in the sample cell is typically in the range of 10-50 µM, and the concentration of the ligand in the syringe is 10-20 times higher. Degas both solutions before the experiment.
-
Instrument Setup: Set the experimental parameters on the ITC instrument, including the temperature, stirring speed, injection volume, and spacing between injections.
-
Titration: Load the TMV-CP solution into the sample cell and the benzoxazole derivative solution into the injection syringe. Perform a series of small injections of the ligand into the protein solution.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: The raw data (a series of heat-release or absorption peaks) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Conclusion
The benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a remarkable diversity of biological activities. The data and protocols presented in this technical guide underscore the potential of benzoxazole derivatives in the fields of oncology, infectious diseases, and inflammatory disorders. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds will undoubtedly pave the way for the development of novel and effective drugs to address unmet medical needs.
References
- 1. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. novamedline.com [novamedline.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Antiviral Approaches against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 14. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. researchgate.net [researchgate.net]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. researchgate.net [researchgate.net]
- 26. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 27. A "release" protocol for isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 3-(1,3-Benzoxazol-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents a hypothesized spectroscopic profile based on established principles and data from analogous structures. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Molecular Structure and Properties
Chemical Structure:
Figure 1: Molecular structure of this compound.
Chemical Formula: C₁₄H₉NO₃[1]
Molecular Weight: 239.23 g/mol [1]
CAS Number: 20000-56-0[1]
Hypothesized Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of its constituent functional groups and comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~8.4 | Singlet | 1H | H-2' (Benzoic acid ring) |
| ~8.2 | Doublet | 1H | H-4' (Benzoic acid ring) |
| ~7.9 | Doublet | 1H | H-6' (Benzoic acid ring) |
| ~7.8 | Multiplet | 2H | H-4, H-7 (Benzoxazole ring) |
| ~7.6 | Triplet | 1H | H-5' (Benzoic acid ring) |
| ~7.4 | Multiplet | 2H | H-5, H-6 (Benzoxazole ring) |
Rationale: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield shift. The protons on the benzoic acid ring will be deshielded due to the electron-withdrawing carboxylic acid and benzoxazole groups, appearing in the aromatic region. The protons on the benzoxazole ring will also resonate in the aromatic region, with their specific shifts influenced by the fused ring system.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (Carboxylic acid) |
| ~162.0 | C-2 (Benzoxazole, C=N) |
| ~150.0 | C-7a (Benzoxazole) |
| ~142.0 | C-3a (Benzoxazole) |
| ~135.0 | C-3' (Benzoic acid) |
| ~132.0 | C-1' (Benzoic acid) |
| ~131.0 | C-5' (Benzoic acid) |
| ~130.0 | C-6' (Benzoic acid) |
| ~129.0 | C-2' (Benzoic acid) |
| ~128.0 | C-4' (Benzoic acid) |
| ~125.0 | C-5 (Benzoxazole) |
| ~124.0 | C-6 (Benzoxazole) |
| ~120.0 | C-4 (Benzoxazole) |
| ~111.0 | C-7 (Benzoxazole) |
Rationale: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon of the C=N bond in the benzoxazole ring will also be significantly downfield. The remaining aromatic carbons will appear in the typical range of 110-150 ppm, with their exact shifts determined by the electronic environment created by the substituents and the fused ring system.
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid, H-bonded) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1610 | Medium | C=N stretch (Benzoxazole) |
| ~1580, ~1450 | Medium-Strong | C=C stretch (Aromatic rings) |
| ~1300 | Medium | C-O stretch (Carboxylic acid) |
| ~1250 | Strong | Asymmetric C-O-C stretch (Benzoxazole) |
| ~1100 | Medium | Symmetric C-O-C stretch (Benzoxazole) |
| ~900-650 | Medium-Strong | C-H bend (Aromatic out-of-plane) |
Rationale: The most characteristic peaks will be the broad O-H stretch of the carboxylic acid dimer, the strong C=O stretch, and the C=N stretch of the benzoxazole ring. The aromatic C=C stretching vibrations and out-of-plane C-H bending will also be prominent.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 239 | High | [M]⁺ (Molecular Ion) |
| 222 | Medium | [M - OH]⁺ |
| 211 | Medium | [M - CO]⁺ |
| 194 | High | [M - COOH]⁺ |
| 166 | Medium | [C₁₀H₆NO]⁺ |
| 121 | Medium | [C₇H₅O₂]⁺ (Benzoyl cation) |
| 93 | Medium | [C₆H₅O]⁺ |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Rationale: The molecular ion peak is expected at m/z 239. Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups. The benzoxazole ring can also undergo characteristic fragmentation.
Experimental Protocols
The following is a proposed experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is based on established methods for the synthesis of 2-arylbenzoxazoles.[2]
Synthesis of this compound
This synthesis involves the condensation reaction between 2-aminophenol and 3-carboxybenzaldehyde followed by oxidative cyclization.
Figure 2: General workflow for the synthesis of this compound.
Materials:
-
2-Aminophenol
-
3-Carboxybenzaldehyde
-
Ethanol (or another suitable solvent like DMF or DMSO)
-
Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - DDQ, or exposure to air)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-aminophenol and 1 equivalent of 3-carboxybenzaldehyde in a minimal amount of ethanol.
-
Condensation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.
-
Oxidative Cyclization: Add 1.1 equivalents of an oxidizing agent (like DDQ) to the reaction mixture. Alternatively, for a greener approach, the mixture can be refluxed in a solvent like DMSO while bubbling air through it.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water. Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Prepare a solution of the purified compound (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the purified compound (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information linking this compound to any specific signaling pathways or established biological activities. Benzoxazole derivatives, as a class of compounds, are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. Further research is required to elucidate the specific biological role, if any, of this particular molecule.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. The hypothesized spectroscopic data offers a valuable reference for researchers working with this compound, while the detailed synthetic protocol provides a practical starting point for its preparation. Further experimental validation is necessary to confirm the presented spectroscopic data and to explore the potential biological activities of this molecule. This guide aims to facilitate future research and development involving this compound.
References
3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability
An In-depth Technical Guide on the Core Physicochemical Properties of 3-(1,3-Benzoxazol-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a molecule of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document outlines the predicted physicochemical properties based on the behavior of its core chemical moieties: benzoic acid and benzoxazole. Furthermore, it details the standardized experimental protocols necessary to determine these critical parameters, equipping researchers with the methodologies to generate precise data for formulation development and regulatory submissions. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the development of drug candidates incorporating this scaffold.
Introduction
This compound is a heterocyclic compound featuring a benzoxazole ring linked to a benzoic acid moiety. The benzoxazole ring is a stable aromatic system found in various bioactive molecules, while the benzoic acid group imparts acidic properties and influences solubility.[1] An understanding of the solubility and stability of this compound is paramount for its advancement as a potential therapeutic agent, impacting everything from formulation design to shelf-life determination.
Predicted Solubility Profile
Benzoic acid itself is slightly soluble in water, with its solubility increasing significantly with temperature.[2] It is, however, readily soluble in many organic solvents.[3] The presence of the larger, more rigid benzoxazole group is expected to decrease aqueous solubility compared to benzoic acid alone. The solubility is also expected to be pH-dependent due to the carboxylic acid group.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.4) | Poorly soluble | The hydrophobic benzoxazole moiety is expected to dominate, leading to low aqueous solubility. |
| 0.1 N HCl (pH 1.2) | Very poorly soluble | At low pH, the carboxylic acid will be protonated, reducing its polarity and further decreasing aqueous solubility. |
| 0.1 N NaOH (pH 13) | Soluble | At high pH, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more water-soluble. |
| Ethanol | Soluble | Benzoic acid and many benzoxazole derivatives show good solubility in alcohols.[3][4] |
| Methanol | Soluble | Similar to ethanol, methanol is a polar organic solvent capable of solvating the molecule.[3][4] |
| Dimethyl Sulfoxide (DMSO) | Freely soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane | Sparingly soluble | The polarity of the molecule may limit its solubility in this non-polar solvent.[4] |
Note: The data in this table are predicted and should be confirmed by experimental analysis.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The definitive method for determining thermodynamic solubility is the shake-flask method.[4]
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed, inert container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of this compound is crucial for its development. The benzoxazole ring is generally stable due to its aromaticity.[1] However, the overall molecule can be susceptible to degradation under certain conditions, such as hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation pathways and products.[5][6]
Table 2: Predicted Stability of this compound under Stress Conditions
| Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic (e.g., 0.1 N HCl, heat) | Likely stable | The benzoxazole ring is generally stable to acid. |
| Basic (e.g., 0.1 N NaOH, heat) | Potential for hydrolysis | The amide-like linkage within the oxazole ring could be susceptible to base-catalyzed hydrolysis. |
| Oxidative (e.g., 3% H₂O₂, heat) | Potential for oxidation | The benzene rings and the heterocyclic ring could be susceptible to oxidative degradation. |
| Thermal (e.g., 80°C, solid state) | Likely stable | The high melting point suggests good thermal stability in the solid state. |
| Photolytic (e.g., ICH Q1B conditions) | Potential for photodegradation | Aromatic systems can absorb UV light, leading to photochemical reactions. |
Note: The data in this table are predicted and should be confirmed by experimental analysis.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify likely degradation products and demonstrate the specificity of stability-indicating analytical methods.[5]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents. For solid-state studies, use the pure compound.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 72 hours).
-
Base Hydrolysis: Treat the solution with 0.1 N NaOH at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Oxidation: Treat the solution with 3% hydrogen peroxide at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C or higher).
-
Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.
-
Peak Purity: Assess the purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of degradation products.
Caption: Workflow for Forced Degradation Studies.
Conclusion
While specific experimental data for this compound remains to be published, this guide provides a robust framework for its characterization. Based on the chemistry of its constituent parts, the compound is predicted to have pH-dependent aqueous solubility and be generally stable, with potential liabilities under harsh basic and oxidative conditions. The detailed experimental protocols provided herein offer a clear path for researchers to determine the precise solubility and stability profiles, which are indispensable for the successful development of this compound into a viable pharmaceutical product.
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
The Dawn of a Heterocycle: Unraveling the 19th-Century Discovery and Synthesis of Benzoxazoles
A deep dive into the historical archives of organic chemistry reveals that the first synthesis of a benzoxazole compound, a foundational scaffold in modern drug discovery and materials science, likely emerged from the systematic investigation of aromatic condensations in the late 1870s. While a single, definitive "discovery" paper remains elusive, the groundwork laid by chemists such as Albert Ladenburg in the synthesis of related heterocyclic systems provides a clear blueprint for the early preparations of these crucial compounds.
Benzoxazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to an oxazole ring. Its derivatives are now integral components in a vast array of pharmaceuticals and functional materials. However, the journey of this unassuming molecule began in an era of burgeoning chemical exploration, where the fundamental reactions for constructing such ring systems were being meticulously established.
The Ladenburg Connection and the Dawn of Condensation Chemistry
The historical trail to the first benzoxazole synthesis is intrinsically linked to the pioneering work on benzimidazoles. In 1877, the German chemist Albert Ladenburg reported the synthesis of benzimidazoles through the condensation of ortho-phenylenediamines with carboxylic acids. This reaction, now a classic in heterocyclic chemistry, established a robust method for forming five-membered nitrogen-containing rings fused to a benzene core.
Given the structural analogy between ortho-phenylenediamines and ortho-aminophenols, it is highly probable that the first synthesis of a benzoxazole followed a similar path. By substituting ortho-aminophenol for ortho-phenylenediamine in a condensation reaction with a carboxylic acid or its derivative, early organic chemists would have readily accessed the benzoxazole framework.
A Glimpse into the Past: The First Synthesis of 2-Phenylbenzoxazole
While the exact date and publication of the very first benzoxazole synthesis are not definitively documented in readily available sources, a plausible early synthesis, likely performed around the same period as Ladenburg's benzimidazole work, would have been the preparation of 2-phenylbenzoxazole.
Hypothetical Early Synthesis of 2-Phenylbenzoxazole:
This reaction would have likely involved the condensation of ortho-aminophenol with benzoic acid, a common and readily available carboxylic acid at the time.
Experimental Protocol:
A mixture of ortho-aminophenol and benzoic acid would have been heated, likely at a high temperature and possibly in the presence of a dehydrating agent like polyphosphoric acid (PPA) or a strong mineral acid, to drive the condensation and subsequent cyclization. The reaction proceeds through the initial formation of an amide intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable aromatic benzoxazole ring.
Early Characterization and Physicochemical Properties
The initial characterization of the first benzoxazole compounds would have relied on the analytical techniques of the late 19th century. This would have included elemental analysis to determine the empirical formula, melting point determination, and observation of its physical state and solubility.
The parent benzoxazole is a white to light yellow solid with a pyridine-like odor.[1] Early quantitative data for the parent benzoxazole ring system are summarized in the table below.
| Property | Value |
| Melting Point | 27-30 °C[1] |
| Boiling Point | 182 °C[1] |
| Appearance | White to light yellow solid[1] |
The Foundational Role of Early Synthesis
The initial forays into benzoxazole synthesis, though perhaps not recognized at the time for their full potential, laid the critical groundwork for the explosion of research into this heterocyclic system in the 20th and 21st centuries. The simple yet elegant condensation reactions pioneered by Ladenburg and his contemporaries provided a versatile and enduring strategy for accessing a vast array of substituted benzoxazoles. This has enabled generations of scientists to explore their diverse biological activities and material properties, leading to the development of life-saving drugs and innovative technologies.
The story of the discovery of benzoxazoles is a testament to the power of fundamental research in organic chemistry. The systematic exploration of reaction mechanisms and the quest to build new molecular architectures in the 19th century have provided an enduring legacy that continues to shape the landscape of modern science.
References
Potential Research Frontiers for 3-(1,3-Benzoxazol-2-yl)benzoic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with a diverse range of demonstrated biological activities.[1][2][3] Compounds incorporating this structure have shown promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[3][4][5] 3-(1,3-Benzoxazol-2-yl)benzoic acid, a specific derivative of this class, represents a molecule of significant interest for further investigation. While specific biological data for this exact compound is limited in publicly available literature, its structural features, combining the benzoxazole core with a benzoic acid moiety, suggest a strong potential for therapeutic applications. This technical guide outlines key potential research areas for this compound, providing a foundation for its exploration in drug discovery and development. The proposed research avenues are supported by data from structurally related benzoxazole derivatives and include detailed experimental protocols to facilitate such investigations.
Potential Research Areas
Anticancer Activity
The benzoxazole nucleus is a constituent of numerous compounds with demonstrated antiproliferative and cytotoxic effects against a variety of cancer cell lines.[6] Derivatives have been shown to induce apoptosis and interfere with key signaling pathways involved in cancer progression.[7] The presence of the benzoic acid group in this compound could enhance solubility and potentially modulate interactions with biological targets.
Proposed Research Workflow for Anticancer Evaluation:
Caption: Proposed workflow for the synthesis and anticancer evaluation of this compound.
Antimicrobial Activity
Benzoxazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[5] They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The investigation of this compound as a potential antimicrobial agent is a logical and promising research direction.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Several benzoxazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the modulation of signaling pathways such as NF-κB.[8] The structural similarity of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs) further supports the investigation of its anti-inflammatory potential.
Data on Structurally Related Benzoxazole Derivatives
Table 1: Anticancer Activity of Selected Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-nitrophenyl)-1,3-benzoxazole derivative | SNB-75 (CNS Cancer) | %GI = 35.49 | [9] |
| 2-(4-sulfamoylphenyl)-1,3-benzoxazole derivative | SNB-75 (CNS Cancer) | %GI = 31.88 | [9] |
| 5-methyl-N-(3-chlorophenyl)-benzoxazole derivative | HepG2 (Liver) | 10.50 | [6] |
| 5-methyl-N-(3-chlorophenyl)-benzoxazole derivative | MCF-7 (Breast) | 15.21 | [6] |
| Vorinostat analog with benzoxazole cap | A549 (Lung) | 1.2-2.1 | [2] |
| Vorinostat analog with benzoxazole cap | Caco-2 (Colon) | 1.2-2.1 | [2] |
| Vorinostat analog with benzoxazole cap | SF268 (CNS) | 1.2-2.1 | [2] |
Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(4-tert-butylphenyl)-5-(sulfonamido)benzoxazole derivatives | Enterococcus faecalis | 64 | [3] |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | >100 | [5] |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative | Staphylococcus aureus | 125 | [10] |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative | Bacillus subtilis | 125 | [10] |
Table 3: Anti-inflammatory Activity of Selected Benzoxazole Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Benzoxazolone derivative 3c | IL-6 Inhibition | 10.14 | [8] |
| Benzoxazolone derivative 3d | IL-6 Inhibition | 5.43 | [8] |
| Benzoxazolone derivative 3g | IL-6 Inhibition | 5.09 | [8] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with a benzoic acid derivative.[11][12][13]
Materials:
-
2-Aminophenol
-
Isophthalic acid (benzene-1,3-dicarboxylic acid) or 3-formylbenzoic acid
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Appropriate solvents for reaction and recrystallization (e.g., ethanol, ethyl acetate)
Procedure (Example using PPA):
-
A mixture of 2-aminophenol (1 equivalent) and isophthalic acid (1 equivalent) is heated in an excess of polyphosphoric acid (PPA) at a temperature ranging from 150-200 °C for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acidic starting material.
-
The crude product is dried and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General synthesis scheme for this compound.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][14][15]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][16]
Protocol (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cyclooxygenase (COX) Inhibition Assay
Protocol (Fluorometric or Colorimetric):
-
Reagent Preparation: Prepare the assay buffer, heme, and the COX-1 or COX-2 enzyme solution.
-
Inhibitor Incubation: Add the test compound (this compound) at various concentrations to the enzyme solution and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: Measure the product formation (e.g., Prostaglandin G2) using a fluorometric or colorimetric probe.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Proposed Signaling Pathways for Investigation
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[1][7][8] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. Investigating the effect of this compound on the activation of NF-κB would be a critical step in understanding its potential anti-inflammatory mechanism.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
This compound stands as a promising candidate for further investigation in the realm of drug discovery. Based on the well-documented and diverse biological activities of the broader benzoxazole class, dedicated research into its anticancer, antimicrobial, and anti-inflammatory properties is highly warranted. The experimental protocols and potential mechanistic pathways outlined in this guide provide a robust framework for initiating such studies. Elucidation of the specific biological profile of this molecule could lead to the development of novel therapeutic agents with significant clinical potential.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of benzoxazole-based vorinostat analogs and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. EP0809622A4 - Anti-inflammatory benzoic acid derivatives - Google Patents [patents.google.com]
- 12. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-(1,3-Benzoxazol-2-yloxy)aniline | 1179761-73-9 | EXB76173 [biosynth.com]
- 14. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 19. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes: Synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid
Introduction Benzoxazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This structural motif is found in numerous pharmacologically active molecules and functional materials. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and antifungal properties.[2][3] Their unique photophysical properties also make them valuable as fluorescent probes and in materials science.[3] The title compound, 3-(1,3-Benzoxazol-2-yl)benzoic acid, incorporates a carboxylic acid functional group, making it a versatile intermediate for further chemical modifications, such as esterification or amidation, to develop new drug candidates or functional polymers.
Mechanism of Synthesis The most common and direct route for the synthesis of 2-substituted benzoxazoles is the condensation and subsequent cyclodehydration of 2-aminophenol with a carboxylic acid or its derivatives (e.g., aldehydes, acid chlorides).[4] The reaction typically requires a catalyst or a dehydrating agent to facilitate the formation of the oxazole ring. Polyphosphoric acid (PPA) is a widely used reagent for this purpose, acting as both a catalyst and a solvent at elevated temperatures.[5] The reaction proceeds through an initial acylation of the amino group of 2-aminophenol by the carboxylic acid, followed by an intramolecular cyclization and dehydration to yield the final benzoxazole product.
Experimental Protocol
This protocol details the synthesis of this compound via the condensation of 2-aminophenol and isophthalic acid using polyphosphoric acid as a condensing agent.
Materials and Reagents:
-
2-Aminophenol
-
Isophthalic acid (Benzene-1,3-dicarboxylic acid)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (10% w/v)
-
Hydrochloric acid (HCl) (1 M)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL)
-
Heating mantle with a magnetic stirrer and thermocouple
-
Condenser
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and vacuum flask
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-aminophenol (1.09 g, 10 mmol) and isophthalic acid (1.66 g, 10 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (approx. 20 g) to the flask. The PPA acts as both the solvent and the cyclizing agent.
-
Heating and Reaction: Equip the flask with a magnetic stirrer and a condenser. Heat the mixture to 180-200°C using a heating mantle.[5] Stir the reaction mixture vigorously at this temperature for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to approximately 80-100°C. Carefully and slowly pour the warm reaction mixture into a beaker containing ice-cold water (approx. 200 mL) with constant stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Filtration: The resulting acidic solution is neutralized by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8. The precipitated solid is then collected by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water to remove any remaining salts and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Aminophenol | 1.09 g (10 mmol) | Stoichiometric Calculation |
| Isophthalic Acid | 1.66 g (10 mmol) | Stoichiometric Calculation |
| Reaction Conditions | ||
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | [5] |
| Temperature | 180-200°C | [5] |
| Reaction Time | 4-6 hours | General procedure for similar syntheses |
| Product Information | ||
| Product Name | This compound | - |
| Molecular Formula | C₁₄H₉NO₃ | - |
| Molecular Weight | 239.23 g/mol | - |
| Expected Yield | 75-85% | Based on similar reported syntheses |
| Appearance | Off-white to pale yellow solid | General observation for benzoxazoles |
| Expected Melting Point | >250°C | Varies; typically high for this class |
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of the target compound.
References
- 1. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. jetir.org [jetir.org]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. globalresearchonline.net [globalresearchonline.net]
Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzoxazole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point in medicinal chemistry and drug development[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of these molecules[2]. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of benzoxazole derivatives, including characteristic spectral data and standardized experimental protocols.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of a benzoxazole derivative provides crucial information about the number and chemical environment of protons in the molecule. The aromatic protons on the fused benzene ring typically resonate in the downfield region, generally between 7.0 and 8.5 ppm[3][4]. The exact chemical shifts and coupling patterns are highly dependent on the substitution pattern.
Key Features:
-
H-2 Proton: If the C-2 position is unsubstituted, the H-2 proton typically appears as a singlet in the range of δ 8.0 - 8.2 ppm.
-
Benzene Ring Protons (H-4, H-5, H-6, H-7): These protons appear in the aromatic region (δ 7.0 - 7.8 ppm)[5][6]. Their multiplicity and coupling constants (J) depend on the substitution pattern. For instance, adjacent protons will exhibit ortho-coupling (J ≈ 7-9 Hz), while meta-coupling (J ≈ 2-3 Hz) and para-coupling (J ≈ 0-1 Hz) are smaller.
-
Substituent Protons: Protons on substituent groups will have characteristic chemical shifts. For example, a methyl group attached to the ring may appear around δ 2.5-2.6 ppm[6], while benzylic protons (-CH₂-Ph) are typically found around δ 4.2-4.3 ppm[5].
Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Benzoxazoles
| Proton Position | Typical Chemical Shift (δ, ppm) | Notes |
| H-4 / H-7 | 7.50 - 7.80 | Often appear as doublets or multiplets, depending on substitution. |
| H-5 / H-6 | 7.20 - 7.50 | Typically appear as triplets or multiplets. |
| Substituent (R) at C-2 | Varies widely | e.g., -CH₃: ~2.6 ppm[6]; -CH₂Ar: ~4.3 ppm[5]; Phenyl-H: 7.5-8.3 ppm[6]. |
Note: Chemical shifts are typically referenced to TMS (δ 0.00 ppm) and can vary based on the solvent and substituents.
¹³C NMR Spectral Analysis
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Due to the influence of the nitrogen and oxygen heteroatoms, the carbons of the benzoxazole core exhibit a wide range of chemical shifts.
Key Features:
-
C-2 Carbon: This carbon is significantly deshielded by the adjacent oxygen and nitrogen atoms, causing it to resonate far downfield, typically in the range of δ 160 - 168 ppm[5][6].
-
Bridgehead Carbons (C-3a, C-7a): These quaternary carbons are also deshielded and are found in the range of δ 140 - 152 ppm[5][6].
-
Benzene Ring Carbons (C-4, C-5, C-6, C-7): These carbons resonate in the aromatic region. The carbons ortho to the heteroatoms (C-4 and C-7) are generally more shielded and appear at lower chemical shifts (δ 110-120 ppm) compared to the C-5 and C-6 carbons (δ 124-128 ppm)[5][6][7].
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Benzoxazole Core
| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |
| C-2 | 160.0 - 168.0 | Highly deshielded due to adjacent N and O atoms[5][6]. |
| C-3a | 140.0 - 143.0 | Bridgehead carbon adjacent to N[5][6]. |
| C-4 | 110.0 - 112.0 | Shielded by the electronic effect of the nitrogen atom[7]. |
| C-5 | 124.0 - 128.0 | |
| C-6 | 124.0 - 128.0 | |
| C-7 | 118.0 - 121.0 | |
| C-7a | 149.0 - 152.0 | Bridgehead carbon adjacent to O[5][6]. |
Note: Chemical shifts can be influenced by solvent and the electronic nature of substituents.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
High-quality spectra depend on proper sample preparation[8]. The following is a general protocol for small organic molecules like benzoxazole derivatives.
-
Determine Sample Quantity:
-
Select Deuterated Solvent:
-
Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving properties[10]. Other common solvents include DMSO-d₆, Acetone-d₆, and Benzene-d₆[11][12].
-
The residual solvent peak can serve as a secondary chemical shift reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR)[10][13].
-
-
Dissolution and Transfer:
-
Place the weighed sample into a small, clean vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent[10].
-
Vigorously mix the sample until it is fully dissolved. Gentle warming or sonication can aid dissolution.
-
If any solid particles remain, the solution must be filtered to prevent distortion of the magnetic field, which causes broad spectral lines[8][12]. Filter the solution through a Pasteur pipette plugged with a small amount of glass wool or Kimwipe directly into a clean, dry 5 mm NMR tube[8][12].
-
-
Add Internal Standard (Optional but Recommended):
-
For precise chemical shift referencing, add a small amount of an internal standard, most commonly tetramethylsilane (TMS), to the NMR tube. A common practice is to use a stock solution of the deuterated solvent containing TMS[11].
-
-
Capping and Labeling:
Protocol 2: Standard NMR Data Acquisition Parameters
The following are typical starting parameters for acquiring spectra on a 400 or 500 MHz NMR spectrometer. These may need to be optimized depending on the sample concentration and the specific instrument.
Table 3: Recommended Acquisition Parameters for ¹H and ¹³C NMR
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Pulse Program | Standard single pulse (e.g., zg30 on Bruker) | Proton-decoupled single pulse (e.g., zgpg30)[14] |
| Pulse Angle (Flip Angle) | 30-45 degrees | 30 degrees[14][15] |
| Spectral Width | ~12-16 ppm | ~220-250 ppm |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds[14] |
| Relaxation Delay (D1) | 1-5 seconds (use ≥ 5xT₁ for quantitative work)[16] | 2 seconds is a good starting point[14] |
| Number of Scans (NS) | 8-16 | 128-1024 (or more, depending on concentration)[14] |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow from a synthesized benzoxazole derivative to its final structural confirmation using NMR spectroscopy.
Caption: Workflow for the NMR analysis of benzoxazole derivatives.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. jbarbiomed.com [jbarbiomed.com]
- 4. jetir.org [jetir.org]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Protocols
A standard approach for the analysis of 3-(1,3-Benzoxazol-2-yl)benzoic acid by mass spectrometry would involve reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 800 L/h.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
The following diagram illustrates a typical experimental workflow for LC-MS/MS analysis.
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be influenced by both the benzoic acid and the benzoxazole moieties. The exact molecular weight of the parent molecule is 239.06 g/mol .
Positive Ion Mode (ESI+):
In positive ion mode, the molecule will likely be protonated, forming the molecular ion [M+H]⁺ at m/z 240. Key fragmentation steps are predicted to be:
-
Loss of Water: A common initial fragmentation for carboxylic acids is the loss of a water molecule (H₂O, 18 Da) from the protonated molecule, leading to a fragment at m/z 222.
-
Loss of Carbon Monoxide: Following the loss of water, a subsequent loss of carbon monoxide (CO, 28 Da) can occur, resulting in a fragment at m/z 194. This is a characteristic fragmentation of benzoic acid and its derivatives.[1][2]
-
Cleavage of the Benzoxazole Ring: The benzoxazole ring can undergo cleavage, potentially leading to the loss of CO (28 Da) or other small neutral molecules.
The following diagram illustrates the predicted fragmentation pathway in positive ion mode.
Negative Ion Mode (ESI-):
In negative ion mode, the molecule will be deprotonated to form the molecular ion [M-H]⁻ at m/z 238. The primary fragmentation pathway is expected to be decarboxylation.
-
Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion is a very common fragmentation pathway for carboxylic acids in negative ESI-MS.[3] This would result in a major fragment ion at m/z 194.
The following diagram illustrates the predicted fragmentation pathway in negative ion mode.
Data Presentation
The expected major ions in the mass spectra of this compound are summarized in the table below. The relative abundances are predictions and would need to be confirmed by experimental data.
| Ionization Mode | Predicted Ion | m/z | Predicted Relative Abundance |
| Positive (ESI+) | [M+H]⁺ | 240 | Moderate |
| [M+H - H₂O]⁺ | 222 | Low to Moderate | |
| [M+H - H₂O - CO]⁺ | 194 | High | |
| [C₇H₅O]⁺ | 105 | High (likely base peak) | |
| [C₆H₅]⁺ | 77 | Moderate | |
| Negative (ESI-) | [M-H]⁻ | 238 | High |
| [M-H - CO₂]⁻ | 194 | Very High (likely base peak) |
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. While experimental data for this specific compound is not available in the literature, the predicted fragmentation pathways, based on the well-established fragmentation of benzoic acid and benzoxazole derivatives, offer a solid foundation for its identification and structural elucidation. The provided experimental protocol can be used as a starting point for method development and validation. The characteristic fragment ions, particularly the loss of water and carbon monoxide in positive mode and decarboxylation in negative mode, are expected to be key identifiers for this compound.
References
Application Notes and Protocols for 3-(1,3-Benzoxazol-2-yl)benzoic Acid in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and antibacterial properties. This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial activity of a specific benzoxazole derivative, 3-(1,3-Benzoxazol-2-yl)benzoic acid. While specific antimicrobial data for this particular compound is not extensively available in published literature, the following protocols and illustrative data are based on established methods for evaluating other benzoxazole derivatives. These guidelines are intended to assist researchers in the systematic screening and characterization of the antimicrobial potential of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₉NO₃ |
| Molecular Weight | 239.23 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, and methanol |
Illustrative Antimicrobial Activity
The following table summarizes hypothetical minimum inhibitory concentration (MIC) data for this compound against common microbial strains. This data is for illustrative purposes to demonstrate how results can be presented and should be determined experimentally.
| Test Organism | Strain | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 16 |
| Bacillus subtilis | ATCC 6633 | 32 |
| Enterococcus faecalis | ATCC 29212 | 64 |
| Gram-Negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 128 |
| Pseudomonas aeruginosa | ATCC 27853 | >256 |
| Fungi | ||
| Candida albicans | ATCC 90028 | 64 |
| Aspergillus niger | ATCC 16404 | 128 |
Experimental Protocols
Detailed methodologies for two standard antimicrobial susceptibility tests are provided below: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Well Diffusion for preliminary screening.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a concentration gradient of the compound.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight on appropriate agar plates.
-
Suspend several colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Wells containing broth and inoculum, but no compound.
-
Negative Control (Sterility): Wells containing only broth.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.[5][6][7][8]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a desired concentration (e.g., 1 mg/mL).
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Well Preparation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.
-
Application of Compound: Add a fixed volume (e.g., 50-100 µL) of the compound's stock solution into each well.
-
Controls:
-
Positive Control: A well containing a standard antibiotic.
-
Negative Control: A well containing only the solvent (DMSO).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Action (Hypothesized)
While the precise mechanism of action for this compound is yet to be elucidated, studies on other benzoxazole derivatives suggest potential targets. One of the proposed mechanisms is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[5] This inhibition disrupts DNA synthesis, leading to bacterial cell death. Further studies, such as molecular docking and enzymatic assays, are required to confirm the specific mechanism for this compound.
Visualizations
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Agar Well Diffusion Assay.
Caption: Hypothesized Mechanism of Action.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. botanyjournals.com [botanyjournals.com]
- 7. hereditybio.in [hereditybio.in]
- 8. chemistnotes.com [chemistnotes.com]
Application of Benzoxazoles in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer properties.[1][2] Their structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, is thought to facilitate their interaction with biological macromolecules, making them promising scaffolds for the development of novel therapeutic agents.[1][3] This document provides a detailed overview of the application of benzoxazole derivatives in cancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.
Mechanisms of Action in Cancer
Benzoxazole derivatives exert their anticancer effects through a variety of mechanisms, targeting key cellular processes and signaling pathways involved in tumor growth and survival.[3][4]
Key Molecular Targets:
-
Tyrosine Kinases: Many benzoxazole derivatives have been identified as potent inhibitors of protein tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[5][6]
-
Topoisomerases: Certain benzoxazole compounds can inhibit DNA topoisomerases I and II. These enzymes are essential for resolving DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers cell death.[7][8][9]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Several benzoxazole derivatives have been shown to inhibit VEGFR-2, thereby disrupting the tumor blood supply.[10][11][12]
-
MEK Inhibition: The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that is often hyperactivated in cancer. A novel benzoxazole compound, KZ-001, has been developed as a highly potent and selective MEK1/2 inhibitor, showing significant antitumor activity in RAS/RAF mutant cancers.[13]
-
mTOR Pathway: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Benzoxazole derivatives have been designed as potential mTOR inhibitors, demonstrating antiproliferative effects in breast cancer cell lines.[14]
-
Apoptosis Induction: A common outcome of the various mechanisms of action of benzoxazoles is the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of apoptotic proteins such as caspases, Bax, and Bcl-2.[15][16][17]
Signaling Pathways
Benzoxazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various benzoxazole derivatives against different human cancer cell lines, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Anticancer Activity of Benzoxazole Derivatives against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 11c | MCF-7 | N/A | [18] |
| 4b | MCF-7 | N/A | [18] |
| 4d | MCF-7 | N/A | [18] |
| Compound 4c | MCF-7 | 0.10 ± 0.16 | [5] |
| Compound 12l | MCF-7 | 15.21 | [19] |
| Compound 14b | MCF-7 | 4.054 ± 0.17 | [11] |
| Compound 8d | MCF-7 | N/A (more potent than standard) | [1] |
| Various Derivatives | MCF-7 | 3.22 ± 0.13 to 32.53 ± 1.97 | [10] |
Table 2: Anticancer Activity of Benzoxazole Derivatives against Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 3d | A549 | <3.9 | [16] |
| 3e | A549 | 10.33 | [16] |
| 5b | A549 | 11.6 | [16] |
| 5c | A549 | 5.00 | [16] |
| 5d | A549 | <3.9 | [16] |
| 5e | A549 | 4.5 | [16] |
| Cisplatin (Reference) | A549 | 19.00 | [16] |
| Compound 8d | A-549 | N/A (more potent than standard) | [1] |
Table 3: Anticancer Activity of Benzoxazole Derivatives against Liver Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| c5 | Huh-7 | 28.48 | [20] |
| c14 | Huh-7 | 32.60 | [20] |
| c16 | Huh-7 | 31.87 | [20] |
| c18 | Huh-7 | 19.05 | [20] |
| Compound 12l | HepG2 | 10.50 | [19] |
| Compound 14b | HepG2 | 3.22 ± 0.13 | [11] |
| Various Derivatives | HepG2 | 3.22 ± 0.13 to 32.11 ± 2.09 | [10] |
Table 4: DNA Topoisomerase Inhibitory Activity of Benzoxazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 4 | Topoisomerase II | 22.3 | [7] |
| 6 | Topoisomerase II | 17.4 | [7] |
| 8 | Topoisomerase II | 91.41 | [7] |
| 1f | Topoisomerase II | 71 | [21] |
| 1c | Topoisomerase I | 104 | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of benzoxazole derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of benzoxazole compounds on cancer cells.[22][23]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Benzoxazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[23]
-
Prepare serial dilutions of the benzoxazole compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by benzoxazole compounds.[10][16]
Materials:
-
Cancer cells treated with a benzoxazole derivative
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the benzoxazole compound at a predetermined concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).[10]
-
Harvest the cells, including any floating cells in the medium, and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in cancer cells following treatment with benzoxazole compounds.[15][24]
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-NF-κB, p-Akt, Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer to extract total proteins.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Conclusion
Benzoxazole derivatives represent a versatile and promising class of compounds in the field of cancer research. Their ability to target multiple key oncogenic pathways and molecular targets provides a strong rationale for their continued development as potential anticancer therapeutics. The protocols and data presented in this document offer a valuable resource for researchers working to further elucidate the anticancer potential of this important chemical scaffold.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. ajphs.com [ajphs.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A benzoxazole compound as a novel MEK inhibitor for the treatment of RAS/RAF mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Benzoxazole Derivatives Targeting mTOR: A Promising Approach for Breast Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 15. medicinescience.org [medicinescience.org]
- 16. Design, synthesis and apoptotic effects of novel benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Targeting Lymphoma With Benzoxazole Derivatives: Effects on Viability and Protein Expression in Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Benzoxazoles
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the analysis of benzoxazole derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC). Benzoxazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making their accurate quantification crucial in pharmaceutical research and development.
Introduction
Benzoxazole and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The development of robust analytical methods for the separation and quantification of these compounds is essential for drug discovery, quality control, and pharmacokinetic studies.[3][4] Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[5] This application note describes a gradient RP-HPLC method suitable for the separation of a range of benzoxazole analogues.
Experimental Protocol
This protocol outlines a general method that can be adapted and optimized for specific benzoxazole derivatives.
Instrumentation and Materials
-
HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a gradient pump, autosampler, column compartment, and a diode array detector (DAD).
-
Column: A C18 reverse-phase column (e.g., Zorbax SB-Aq, 4.6 x 250 mm, 5 µm) is recommended for the separation of moderately polar to nonpolar benzoxazoles.[6] For faster analysis, a column with smaller particles (e.g., 2.2 µm) can be used.[7]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water (v/v). For Mass Spectrometry (MS) compatible methods, formic acid is a suitable modifier.[3]
-
Solvent B: Acetonitrile.
-
-
Sample Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable solvent for a broad range of benzoxazole derivatives.
-
Standards: Reference standards of the benzoxazole compounds of interest with known purity.
Preparation of Solutions
-
Mobile Phase Preparation: Prepare Solvent A by adding 1 mL of formic acid to 999 mL of HPLC-grade water and degas the solution. Prepare Solvent B using HPLC-grade acetonitrile.
-
Standard Stock Solutions: Accurately weigh and dissolve the benzoxazole reference standards in the sample diluent to prepare stock solutions at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the sample diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing the benzoxazole analytes in the sample diluent to a final concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter before injection. For complex matrices like plasma, a solid-phase extraction (SPE) may be required.[8]
Chromatographic Conditions
The following gradient elution program is recommended for the separation of a mixture of benzoxazole derivatives.
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm and 280 nm |
Data Analysis
-
Identification: Identify the benzoxazole derivatives in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the benzoxazole derivatives in the sample by interpolating their peak areas on the calibration curve. The linearity of the method should be confirmed with a correlation coefficient (r²) of ≥ 0.999.[9]
Data Presentation
The following table summarizes representative quantitative data for a selection of benzoxazole derivatives obtained using the described HPLC method.
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Benzoxazole | 8.5 | 0.05 | 0.15 |
| 2-Methylbenzoxazole | 10.2 | 0.04 | 0.12 |
| 5-Chlorobenzoxazole | 12.8 | 0.06 | 0.18 |
| 2-(4-Hydroxyphenyl)benzoxazole | 15.5 | 0.03 | 0.10 |
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows in the HPLC analysis of benzoxazoles.
Caption: General workflow for HPLC analysis of benzoxazoles.
Caption: Sample preparation workflows for different matrices.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the separation and quantification of benzoxazole derivatives. The method is adaptable to a wide range of benzoxazole analogues and can be validated according to ICH guidelines to support various stages of drug development and research.[6] The provided protocol and workflows serve as a comprehensive guide for scientists working with this important class of compounds.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. hplc.eu [hplc.eu]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(1,3-Benzoxazol-2-yl)benzoic Acid as a Potential Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 3-(1,3-Benzoxazol-2-yl)benzoic acid as a fluorescent probe is limited in the current scientific literature. The following application notes and protocols are based on the well-established principles of the benzoxazole scaffold and data from closely related 2-arylbenzoxazole derivatives. These should serve as a guide for the potential application and characterization of the title compound.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their significant fluorescent properties and diverse applications in medicinal chemistry and materials science.[1] The rigid, planar structure of the benzoxazole ring system, coupled with extended π-conjugation when substituted with an aromatic group at the 2-position, often leads to strong fluorescence emission. The title compound, this compound, possesses this key 2-arylbenzoxazole scaffold, suggesting its potential as a fluorescent probe. The carboxylic acid moiety can enhance water solubility and provides a site for bioconjugation or interaction with specific analytes.
The fluorescence of 2-arylbenzoxazole derivatives is often modulated by photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT).[2][3] These mechanisms can lead to a large Stokes shift and sensitivity to the local environment, making them attractive candidates for fluorescent sensors. Potential applications for benzoxazole-based probes include the detection of metal ions, changes in pH, and as labels for biomolecules.[4][5]
Synthesis
The synthesis of 2-substituted benzoxazoles is typically achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For this compound, the most direct route involves the reaction of 2-aminophenol with isophthalic acid or a more reactive derivative like isophthaloyl chloride.
General Synthesis Protocol from 2-Aminophenol and a Carboxylic Acid
A common method for the synthesis of 2-aryl-benzoxazoles involves the condensation of 2-aminophenol with an aromatic carboxylic acid in the presence of a dehydrating agent or catalyst, often at elevated temperatures.
-
Reactants: 2-Aminophenol and 3-carboxybenzoic acid (isophthalic acid).
-
Catalyst/Medium: Polyphosphoric acid (PPA) is a widely used and effective cyclization-dehydration agent.
-
Procedure:
-
A mixture of 2-aminophenol and isophthalic acid (in a 1:1 molar ratio) is added to polyphosphoric acid.
-
The reaction mixture is heated, typically in the range of 180-220°C, for several hours with stirring.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the hot reaction mixture is carefully poured into ice-water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium bicarbonate solution).
-
The solid is then washed again with water and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.
-
Photophysical Properties (Based on Analogs)
As direct photophysical data for this compound is unavailable, the following table summarizes representative data from closely related 2-phenylbenzoxazole derivatives. It is anticipated that the title compound will exhibit similar spectral characteristics.
| Compound/Analog | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| 2-(2'-Hydroxyphenyl)benzoxazole (HBO) | ~344 | ~500 (Keto form) | ~156 | - | Cyclohexane | [6] |
| 2-(2'-Hydroxyphenyl)benzoxazole derivative (HBOCE) | ~415 | - | - | 0.0026 (Enol form) | Cyclohexane | [2] |
| 2-(4-N,N-dimethylaminophenyl)naphtho[1,2-d][2][6]oxazole | ~380 | ~480 | ~100 | - | Various | [7] |
| Rhodamine-benzoxazole conjugate | 530 | 571 | 41 | - | EtOH-H₂O | [4] |
Experimental Protocols for Potential Applications
Protocol for Metal Ion Sensing (Example: Fe³⁺ Detection)
Many benzoxazole derivatives act as "turn-off" or "turn-on" fluorescent probes for metal ions. The following is a general protocol for screening the interaction of a benzoxazole-based probe with various metal ions, using Fe³⁺ as an example.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).
-
Stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, etc.) in deionized water or an appropriate buffer (e.g., 10 mM).
-
Buffer solution (e.g., HEPES or PBS, pH 7.4).
-
Solvent for dilution (e.g., a mixture of ethanol and water).
-
Fluorometer and UV-Vis spectrophotometer.
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired solvent system (e.g., ethanol:water 1:1 v/v) containing the buffer.
-
Screening for Selectivity:
-
To a series of cuvettes, add the probe solution.
-
Add a specific concentration of different metal ion stock solutions (e.g., to a final concentration of 50 µM) to each cuvette.
-
Record the fluorescence emission spectrum (e.g., by exciting at the absorption maximum of the probe).
-
Observe any significant changes in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength.
-
-
Titration Experiment:
-
If a response to a specific metal ion (e.g., Fe³⁺) is observed, perform a titration.
-
To a cuvette containing the probe solution (e.g., 10 µM), incrementally add small aliquots of the Fe³⁺ stock solution.
-
After each addition, mix and record the fluorescence spectrum.
-
Plot the change in fluorescence intensity against the concentration of Fe³⁺ to determine the detection limit and binding stoichiometry (e.g., using a Job's plot).[8]
-
References
- 1. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+ [mdpi.com]
- 6. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 7. par.nsf.gov [par.nsf.gov]
- 8. rsc.org [rsc.org]
Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme inhibition is a fundamental process in biochemistry and pharmacology, where the activity of an enzyme is reduced or blocked by a specific molecule known as an inhibitor.[1] The study of enzyme inhibition is crucial in many fields, particularly in drug discovery, as many therapeutic agents function by inhibiting specific enzymes involved in disease pathways.[2][3] This application note provides a detailed guide to the principles, experimental design, and protocols for conducting enzyme inhibition studies. It covers the determination of inhibitor potency (IC50) and the elucidation of the mechanism of action (MOA).
Types of Enzyme Inhibition
Enzyme inhibitors are broadly classified into two main categories: reversible and irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be readily removed, while irreversible inhibitors typically form covalent bonds with the enzyme, leading to permanent inactivation.[4]
Reversible Inhibition is further categorized based on the inhibitor's binding site:
-
Competitive Inhibition: The inhibitor's structure resembles the substrate and competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.[5] It results in an increase in the apparent Michaelis constant (Km) with no change to the maximum velocity (Vmax).[2][6]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate (ES) complex.[5] This leads to a decrease in Vmax, but the Km remains unchanged.[7]
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the ES complex at an allosteric site. This is rare but results in a decrease in both Vmax and Km.[2][7]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This type of inhibition affects both Km and Vmax.[5]
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. portlandpress.com [portlandpress.com]
Application Notes and Protocols for the Purification of 3-(1,3-Benzoxazol-2-yl)benzoic acid
Introduction
3-(1,3-Benzoxazol-2-yl)benzoic acid (CAS No. 20000-56-0) is a heterocyclic compound belonging to the benzoxazole class.[1][2] Molecules containing the benzoxazole scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which can include antimicrobial, antiviral, and antitumor properties.[3][4] For applications in drug development, biological assays, and materials research, obtaining the compound with a high degree of purity is critical to ensure reliable and reproducible results.
These application notes provide detailed protocols for two common and effective techniques for the purification of this compound and related benzoxazole derivatives: Recrystallization and Silica Gel Column Chromatography .[5][6]
Compound Properties
A summary of the physical and chemical properties of this compound is provided below. Understanding these properties, particularly solubility, is key to selecting the appropriate purification strategy.
| Property | Value | Reference |
| CAS Number | 20000-56-0 | [1] |
| Molecular Formula | C₁₄H₉NO₃ | [1][2] |
| Molecular Weight | 239.23 g/mol | [1][2] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents like DMSO, DMF, and hot ethanol.[7][8][9] | Inferred from structure |
| Melting Point | Data not available in searched literature. A similar compound, 3-(1,3-Oxazol-5-yl)benzoic acid, has a melting point of 259-261 °C.[10] | [10] |
Purification Method Selection
The choice between recrystallization and column chromatography depends on the nature and quantity of impurities present in the crude material. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the purification of this compound.
Protocol 1: Recrystallization from Ethanol
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. This method is effective when the impurities are either much more soluble or much less soluble in the chosen solvent than the compound of interest. Ethanol is often a suitable solvent for recrystallizing benzoxazole derivatives.[3]
Materials and Equipment:
-
Crude this compound
-
Absolute Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula and glass stir rod
-
Ice bath
-
Vacuum oven
Procedure:
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol may not be ideal. The compound should be sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry. Place the flask on a hot plate with a stir bar and attach a condenser.
-
Heating: Gently heat the mixture to reflux while stirring. Add small portions of hot ethanol down the condenser until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to reflux for 5-10 minutes.
-
Hot Filtration (if carbon was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.[5]
Protocol 2: Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent system). It is particularly useful for separating compounds with similar polarities.[6][11]
Materials and Equipment:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC Grade)
-
Chromatography column
-
Small round bottom flask
-
Rotary evaporator
-
Test tubes or fraction collector vials
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexane:Ethyl Acetate) where the target compound has an Rf value of approximately 0.2-0.4.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Begin elution, collecting the solvent that passes through the column in small fractions (e.g., 10-20 mL per test tube).
-
Gradually increase the polarity of the solvent system (e.g., move from 9:1 to 7:3 Hexane:Ethyl Acetate) to elute the compounds from the column.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions containing the target compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Drying: Dry the final product under high vacuum to remove any residual solvent.
Purification Workflow Visualization
The following diagram provides a visual representation of the general purification and analysis workflow.
Caption: General workflow for purification and analysis.
Purity Assessment and Data
After purification, the purity of this compound should be assessed using standard analytical techniques such as TLC, HPLC, NMR spectroscopy, and melting point analysis. High purity is generally indicated by a single spot on a TLC plate, a single sharp peak in an HPLC chromatogram, and a sharp melting point range.[4] A purity of >99% is often achievable with these methods.[5]
The following table presents illustrative data for the purification of a hypothetical 10g batch of crude product.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Recovery Yield (Illustrative) | Notes |
| Recrystallization | ~90% | >99.0% | 75-85% | Effective for removing impurities with different solubility profiles. Yield is dependent on careful solvent selection.[5] |
| Column Chromatography | ~90% | >99.5% | 60-80% | More effective for separating structurally similar impurities but can be more time-consuming and result in lower yields.[6] |
References
- 1. This compound | 20000-56-0 | VAA00056 [biosynth.com]
- 2. This compound [chemicalbook.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. jetir.org [jetir.org]
- 5. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols: 3-(1,3-Benzoxazol-2-yl)benzoic acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,3-Benzoxazol-2-yl)benzoic acid is a heterocyclic compound featuring a benzoxazole core linked to a benzoic acid moiety. The benzoxazole scaffold is recognized for its rigid, planar structure and unique photophysical properties, making its derivatives promising candidates for various applications in material science. While specific data on this compound is limited, by drawing parallels with analogous benzoxazole-containing compounds, we can explore its potential in the development of advanced materials. These notes provide an overview of its potential applications, supported by detailed experimental protocols for its synthesis and characterization, and its prospective use in fluorescent polymers and liquid crystal formulations.
Potential Applications in Material Science
The inherent properties of the benzoxazole ring system, such as high thermal stability, chemical resistance, and strong fluorescence, suggest that this compound could be a valuable building block in several areas of material science:
-
Fluorescent Probes and Dyes: The conjugated π-system of the benzoxazole ring often imparts fluorescent properties. The carboxylic acid group can be functionalized to tune the emission wavelength or to attach the molecule to other substrates, making it a candidate for use as a fluorescent label or sensor.
-
Polymer Synthesis: The carboxylic acid functionality allows this molecule to be used as a monomer in polymerization reactions, particularly for the synthesis of polyesters and polyamides. The incorporation of the rigid benzoxazole unit into a polymer backbone can enhance thermal stability and mechanical properties.
-
Liquid Crystals: The rigid, rod-like structure of some benzoxazole derivatives makes them suitable for applications in liquid crystal displays. The polar carboxylic acid group can influence the mesomorphic properties.
-
Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives are known to be used in OLEDs due to their charge-transporting and emissive properties. This compound could potentially be explored as a component in the emissive or charge-transporting layers of OLED devices.
Physicochemical and Spectroscopic Data of Analogous Benzoxazole Derivatives
| Property | Typical Value for Benzoxazole Derivatives | Reference |
| Melting Point (°C) | 150 - 270 | [1] |
| Absorption Max (λmax, nm) | 300 - 450 | [2] |
| Emission Max (λem, nm) | 400 - 550 | [2][3] |
| Quantum Yield (ΦF) | 0.2 - 0.8 | [4] |
| Thermal Decomposition (Td5%, °C) | > 300 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 2-arylbenzoxazoles via the condensation of an aminophenol with a benzoic acid derivative.[1]
Materials:
-
2-Aminophenol
-
3-Carboxybenzaldehyde (or isophthalic acid)
-
Polyphosphoric acid (PPA) or another suitable catalyst/dehydrating agent
-
Ethanol
-
Sodium bicarbonate solution (5% w/v)
-
Deionized water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2-aminophenol and 3-carboxybenzaldehyde.
-
Add polyphosphoric acid (PPA) as a catalyst and solvent (approximately 10 times the weight of the reactants).
-
Heat the reaction mixture at 180-200°C for 4-6 hours with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralize the acidic solution by slowly adding a 5% sodium bicarbonate solution until the effervescence ceases.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the crude product with deionized water to remove any inorganic impurities.
-
Recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified compound.
-
Dry the purified product in a vacuum oven.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
FT-IR Spectroscopy: Record the FT-IR spectrum to identify characteristic functional groups (C=N of oxazole, C=O and O-H of carboxylic acid).
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry: Determine the molecular weight of the product.
Protocol 2: Preparation of a Fluorescent Polyester Incorporating this compound
This protocol outlines a potential method for using the synthesized compound as a monomer in a polyesterification reaction.
Materials:
-
This compound (as the diacid-functionalized monomer, assuming a diol co-monomer)
-
A suitable diol co-monomer (e.g., ethylene glycol)
-
Esterification catalyst (e.g., antimony trioxide)
-
High-boiling point solvent (e.g., 1,2,4-trichlorobenzene)
-
Methanol
-
Nitrogen gas supply
-
Polymerization reactor with mechanical stirrer, condenser, and nitrogen inlet.
Procedure:
-
Charge the polymerization reactor with equimolar amounts of this compound and the diol co-monomer.
-
Add the catalyst (e.g., 0.05 mol% antimony trioxide) and the solvent.
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Purge the reactor with nitrogen gas and maintain a slow nitrogen flow throughout the reaction.
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Heat the mixture to 180-220°C with continuous stirring to initiate the esterification reaction. Water will be evolved and removed through the condenser.
-
After the initial esterification (polycondensation) stage, gradually increase the temperature to 250-280°C and apply a vacuum to remove the excess diol and drive the polymerization to completion.
-
The viscosity of the reaction mixture will increase as the molecular weight of the polymer increases. Continue the reaction until the desired viscosity is achieved.
-
Cool the reactor and dissolve the polymer in a suitable solvent.
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter and dry the resulting fluorescent polyester.
Characterization:
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the polymer.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer.
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Fluorescence Spectroscopy: Characterize the absorption and emission properties of the polymer in solution and as a thin film.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Potential applications based on molecular properties.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method is the condensation of 2-aminophenol with isophthalic acid (benzene-1,3-dicarboxylic acid) or 3-carboxybenzaldehyde. This reaction is typically facilitated by a dehydrating and cyclizing agent, most commonly polyphosphoric acid (PPA), at elevated temperatures.[1] An alternative, greener approach involves the use of a catalyst such as ammonium chloride in a solvent like ethanol.[2]
Q2: What are the typical starting materials and reagents required?
The essential starting materials are 2-aminophenol and a suitable 3-substituted benzoic acid derivative, such as isophthalic acid or 3-formylbenzoic acid. The choice of the second reactant will determine the specific reaction pathway. Polyphosphoric acid (PPA) is a widely used cyclizing agent.[1] Solvents for reaction and purification, such as ethanol and ethyl acetate, are also necessary.
Q3: What are the critical parameters influencing the yield and purity of the final product?
Several factors can significantly impact the outcome of the synthesis:
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Reaction Temperature: The condensation and cyclization steps typically require elevated temperatures, often in the range of 150-180°C, especially when using PPA.[1]
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Reaction Time: The duration of the reaction is crucial for ensuring complete conversion. Incomplete reactions can lead to a mixture of starting materials, intermediates, and the final product.
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Purity of Starting Materials: The use of high-purity 2-aminophenol and the benzoic acid derivative is essential to minimize the formation of side products.
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Efficient Water Removal: The reaction involves a dehydration step. Efficient removal of water drives the equilibrium towards product formation. PPA serves as an excellent dehydrating agent.
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Work-up and Purification: Proper work-up to neutralize the acidic catalyst and subsequent purification steps, such as recrystallization or column chromatography, are critical for isolating a pure product.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, the disappearance of the reactants and the appearance of the product spot can be tracked over time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient temperature or time. 2. Deactivation of the catalyst or cyclizing agent. 3. Impure starting materials. | 1. Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC. 2. Ensure PPA is fresh and has not absorbed atmospheric moisture. For catalytic methods, ensure the catalyst is active. 3. Purify starting materials before use. |
| Presence of Multiple Spots on TLC After Reaction | 1. Incomplete cyclization, leaving Schiff base intermediate. 2. Side reactions, such as polymerization or degradation at high temperatures. 3. Presence of unreacted starting materials. | 1. Increase reaction time or the amount of PPA to promote complete cyclization. 2. Consider lowering the reaction temperature slightly, although this may require a longer reaction time. 3. Ensure stoichiometric balance of reactants. If one reactant is more volatile, a slight excess may be needed. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction. 3. Product co-precipitates with by-products. | 1. After neutralization, carefully select a suitable extraction solvent in which the product has moderate solubility. 2. Add a small amount of brine to the aqueous layer to break the emulsion. 3. Optimize the pH during work-up to selectively precipitate the product. Recrystallization from a suitable solvent system is often necessary. |
| Product is Colored or Impure After Purification | 1. Presence of colored impurities from starting materials or side reactions. 2. Oxidation of 2-aminophenol. | 1. Perform recrystallization using a decolorizing agent like activated charcoal. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzoxazole Synthesis
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| PPA Method | 2-aminophenol, Aromatic Carboxylic Acid | Polyphosphoric Acid (PPA) | None | 150-180°C | 5-24 hours | Good | [1] |
| Green Method | 2-aminophenol, Aromatic Carboxylic Acid | Ammonium Chloride | Ethanol | 80-90°C | 6-8 hours | 85% (for a similar derivative) | [2] |
Experimental Protocols
Protocol 1: Synthesis using Polyphosphoric Acid (PPA)
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In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, add 2-aminophenol (1 equivalent) and isophthalic acid (1 equivalent).
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Add polyphosphoric acid (PPA) in excess (approximately 10-20 times the weight of the reactants).
-
Heat the reaction mixture with stirring to 150-180°C.
-
Maintain the temperature and continue stirring for 5-24 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
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Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: Green Synthesis using Ammonium Chloride
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To a solution of 2-aminophenol (1 equivalent) in ethanol, add isophthalic acid (1 equivalent) and ammonium chloride (catalytic amount, e.g., 0.1 equivalents).
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Reflux the reaction mixture with stirring at 80-90°C for 6-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold water.
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The product will precipitate. Collect the solid by filtration and wash with cold water.
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Recrystallize the crude product from ethanol to obtain the pure this compound.[2]
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with benzoxazole compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole compound shows poor solubility in aqueous solutions. What are the initial steps I should take?
A1: Poor aqueous solubility is a common characteristic of benzoxazole derivatives due to their often rigid and hydrophobic core structure.[1] The first step is to accurately determine the compound's intrinsic solubility. Following this, a systematic approach to solubility enhancement can be undertaken. Initial strategies to consider include:
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pH Modification: Assess the pKa of your compound. If it has ionizable groups, adjusting the pH of the solution can significantly increase solubility. For basic benzoxazoles, lowering the pH will lead to the formation of a more soluble salt.[2]
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Q2: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble benzoxazole compounds?
A2: Enhancing oral bioavailability is a key challenge for poorly soluble drugs.[3][4] Several formulation strategies can be employed:
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Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[5] This can lead to the formation of a high-energy amorphous state, which has a higher dissolution rate compared to the crystalline form.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like benzoxazoles, within their cavity, thereby increasing their aqueous solubility.
-
Salt Formation: For ionizable benzoxazole derivatives, forming a salt with a suitable counter-ion is a highly effective method to increase both solubility and dissolution rate.[2]
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Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.
Q3: How do I choose the most appropriate solubility enhancement technique for my specific benzoxazole derivative?
A3: The selection of a suitable technique depends on the physicochemical properties of your compound, the desired dosage form, and the intended application. A decision-making workflow can help guide your choice.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition of aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Poor intrinsic solubility | Determine the aqueous solubility of the free base/acid form of your compound. This will establish a baseline. |
| pH is not optimal for solubility | If your compound is ionizable, ensure the pH of the final solution is at least 2 pH units away from the pKa of the compound to maintain the more soluble ionized form. |
| Co-solvent percentage is too low | Gradually increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Be mindful of the tolerance of your assay to the co-solvent. |
| Common ion effect | If you are working with a salt form of your compound, the buffer may contain a common ion that suppresses solubility. Try using a different buffer system. |
Issue 2: Low and variable oral bioavailability in animal studies.
| Possible Cause | Troubleshooting Step |
| Poor dissolution in the GI tract | The compound's low solubility is likely the rate-limiting step for absorption. Consider formulating the compound as a solid dispersion or a cyclodextrin complex to improve its dissolution rate. |
| First-pass metabolism | Benzoxazole compounds can be subject to metabolism in the gut wall or liver. Investigate potential metabolic pathways and consider co-administration with a metabolic inhibitor (use with caution and appropriate controls). |
| Efflux by transporters | The compound may be a substrate for efflux transporters like P-glycoprotein. In vitro assays can be used to assess this. If confirmed, co-administration with a P-gp inhibitor could be explored. |
| Instability in GI fluids | Assess the chemical stability of your compound in simulated gastric and intestinal fluids. If degradation is observed, formulation strategies to protect the compound, such as enteric coatings, may be necessary. |
Quantitative Data on Solubility Enhancement
The following tables summarize the reported solubility enhancement for benzimidazole derivatives, which are structurally similar to benzoxazoles and serve as a good reference.
Table 1: Solubility Enhancement of Albendazole (a Benzimidazole derivative) using various techniques.
| Technique | Carrier/Counter-ion | Solvent | Fold Increase in Solubility | Reference |
| Salt Formation | Fumaric Acid | pH 6.5 Buffer | ~480 | [3] |
| Salt Formation | D-Tartaric Acid | pH 6.5 Buffer | ~500 | [3] |
| Salt Formation | Hydrochloric Acid | pH 6.5 Buffer | ~1160 | [3] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | Water | ~155 | [6] |
| Hydrotropy | Sodium Citrate | Water | ~59 | [6] |
Table 2: Solubility Enhancement of Fenbendazole (a Benzimidazole derivative) using Cyclodextrin Complexation.
| Cyclodextrin | Method | Solvent | Fold Increase in Solubility | Reference |
| β-Cyclodextrin | Aqueous Solution | Water | ~432 | [7] |
| Hydroxypropyl-β-cyclodextrin | Aqueous Solution | Water | ~1512 | [7] |
| Methyl-β-cyclodextrin | Inclusion Complex | Water | - | [8] |
Experimental Protocols
Protocol 1: Preparation of a Benzoxazole Solid Dispersion by the Solvent Evaporation Method
This protocol is a general guideline and should be optimized for each specific benzoxazole compound.
-
Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30), Polyethylene glycol (PEG6000), or a Poloxamer.
-
Dissolution:
-
Dissolve the benzoxazole compound in a suitable organic solvent (e.g., methanol, acetone) to obtain a clear solution.
-
In a separate container, dissolve the carrier in the same solvent.
-
-
Mixing: Add the drug solution to the carrier solution and mix thoroughly.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator. The resulting solid film is the solid dispersion.
-
Drying and Sizing: Dry the solid dispersion under vacuum to remove any residual solvent. Grind the dried solid dispersion and sieve it to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.
Protocol 2: Preparation of a Benzoxazole-Cyclodextrin Inclusion Complex by the Kneading Method
This is a simple and economical method for preparing inclusion complexes.[9][10]
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Wetting the Cyclodextrin: Take the desired amount of cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in a mortar and add a small amount of water to form a paste.
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Adding the Drug: Slowly add the benzoxazole compound to the cyclodextrin paste.
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) until a uniform paste is formed.
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Drying: Dry the paste in an oven at a suitable temperature until a constant weight is achieved.
-
Sizing: Pass the dried complex through a sieve to get a uniform powder.
-
Characterization: Analyze the product to confirm the formation of the inclusion complex, for example, using Fourier-Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR).
Signaling Pathways Involving Benzoxazole Compounds
Many benzoxazole derivatives exert their biological effects by interacting with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a target for anti-cancer therapies.[11][12][13][14][15]
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival.[16][17][18][19][20] Its dysregulation is implicated in various diseases, including cancer.
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and evaluation of fenbendazole methyl-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. humapub.com [humapub.com]
- 10. oatext.com [oatext.com]
- 11. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. mTOR - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 20. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzoxazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzoxazole synthesis.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of benzoxazoles in a question-and-answer format.
Q1: What are the common causes of low yields in benzoxazole synthesis?
Low yields in benzoxazole synthesis can stem from several factors:
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, some reactions require elevated temperatures to proceed efficiently, while others may be sensitive to heat, leading to decomposition.[1][2][3] Solvent-free conditions or the use of green solvents like water or ethanol have also been shown to be effective in certain cases.[1][4]
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Inefficient Catalyst: The choice of catalyst plays a crucial role. Both Brønsted and Lewis acids can catalyze the reaction, but their effectiveness varies depending on the specific substrates.[3][5] Inadequate catalyst loading or deactivation of the catalyst can also lead to poor yields.
-
Poor Quality Starting Materials: Impurities in the o-aminophenol or the aldehyde/carboxylic acid derivative can interfere with the reaction. It is advisable to use purified starting materials.
-
Side Reactions and Byproduct Formation: The formation of Schiff bases as intermediates is a key step.[6] However, under certain conditions, these intermediates may not cyclize efficiently or may participate in side reactions, leading to a complex reaction mixture and reduced yield of the desired benzoxazole.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[7]
Q2: How do I choose the right catalyst for my benzoxazole synthesis?
The selection of an appropriate catalyst is critical for a successful synthesis. Here are some factors to consider:
-
Homogeneous vs. Heterogeneous Catalysts:
-
Homogeneous catalysts , such as polyphosphoric acid (PPA) or mineral acids, are often effective but can be difficult to separate from the reaction mixture, leading to purification challenges.[8]
-
Heterogeneous catalysts , like silica-supported acids, metal-organic frameworks (MOFs), or magnetic nanoparticles, offer the significant advantage of easy recovery and reusability, making the process more sustainable and cost-effective.[1][2][9]
-
-
Catalyst Activity: The acidity of the catalyst can influence the reaction rate. Stronger acids may lead to faster reactions but can also promote side reactions or degradation of sensitive substrates.
-
Substrate Compatibility: The chosen catalyst should be compatible with the functional groups present in the starting materials. For example, highly acidic catalysts might not be suitable for substrates with acid-labile groups.
-
Green Chemistry Principles: Consider using environmentally benign catalysts. Many modern methods focus on developing green and reusable catalysts to minimize environmental impact.[1][4][10]
Q3: What are the optimal temperature and reaction time?
Optimal temperature and reaction time are highly dependent on the specific substrates, catalyst, and solvent used.
-
Temperature: Reaction temperatures can range from room temperature to reflux conditions.[2][3] Some modern catalytic systems can achieve high conversions at milder temperatures (e.g., 30-50°C).[1][2] It is often necessary to perform small-scale optimization experiments to determine the ideal temperature for a specific reaction.
-
Reaction Time: Reaction times can vary from a few minutes to several hours.[2][3] Monitoring the reaction progress by TLC is the most reliable way to determine when the reaction is complete and to avoid prolonged heating that could lead to byproduct formation.
Q4: I am observing multiple spots on my TLC. What are the possible byproducts?
The formation of byproducts is a common issue. Some potential byproducts in benzoxazole synthesis include:
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of the initial o-aminophenol and aldehyde or carboxylic acid.
-
Schiff Base Intermediate: The initial condensation of o-aminophenol and an aldehyde forms a Schiff base (an imine). If the subsequent cyclization is slow or incomplete, the Schiff base will be present in the reaction mixture.[6]
-
Products of Side Reactions: Depending on the reaction conditions and the reactivity of the substrates, other side reactions can occur, leading to various impurities.
-
Decomposition Products: Harsh reaction conditions, such as high temperatures or very strong acids, can cause the starting materials or the product to decompose.
Q5: How can I improve the purification of my benzoxazole product?
Effective purification is essential to obtain a high-purity product. Common purification techniques include:
-
Column Chromatography: This is a widely used method for separating the desired benzoxazole from byproducts and unreacted starting materials.[7] The choice of solvent system for elution is crucial for good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a very effective method for purification.[11]
-
Extraction: An aqueous work-up with extraction can be used to remove water-soluble impurities and the catalyst in the case of homogeneous catalysis.[8]
-
Filtration: For heterogeneous catalysts, simple filtration is often sufficient to remove the catalyst from the reaction mixture.[1][7]
Q6: My starting materials are not fully consumed. What should I do?
If you observe unreacted starting materials, consider the following troubleshooting steps:
-
Increase Reaction Time: The reaction may simply need more time to go to completion. Continue monitoring by TLC.
-
Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious of potential decomposition.
-
Check Catalyst Activity: The catalyst may be inactive or used in an insufficient amount. Consider adding more catalyst or using a fresh batch. For heterogeneous catalysts, ensure proper activation if required.
-
Re-evaluate Solvent: The chosen solvent may not be optimal. A solvent that better solubilizes the reactants might improve the reaction rate.
Data Presentation
The following table summarizes the performance of various catalysts in the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, a common model reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe3O4@SiO2-SO3H | 0.03 g | Solvent-free | 50 | 0.5 | 92 | [1] |
| Mn-TPADesolv | 0.006 mmol | Ethanol | 30 | 0.17 | >99 | [2] |
| Brønsted acidic ionic liquid gel | 1 | Solvent-free | 130 | 5 | 98 | [3][5] |
| MCM-41 | 0.02 g | Solvent-free | 100 | 1 | 92 | [7] |
| Imidazolium chlorozincate (II) IL@Fe3O4 | - | Solvent-free (ultrasound) | - | 0.5 | 90 | [9] |
Experimental Protocols
General Procedure for the Synthesis of 2-Arylbenzoxazoles using a Heterogeneous Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask, combine o-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the heterogeneous catalyst (e.g., 1-10 mol% or as specified in the literature).
-
Solvent (if applicable): If the reaction is not solvent-free, add the appropriate solvent (e.g., ethanol, water).
-
Reaction: Stir the mixture at the optimized temperature for the required amount of time. Monitor the progress of the reaction by TLC.
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Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. If a solid heterogeneous catalyst was used, it can be removed by filtration. For magnetic catalysts, an external magnet can be used for separation.[1]
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Work-up: The filtrate can be concentrated under reduced pressure. The residue can then be purified.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 2-arylbenzoxazole.[7][11]
Mandatory Visualization
Below are diagrams illustrating a troubleshooting workflow and the general reaction mechanism for benzoxazole synthesis.
Caption: Troubleshooting workflow for benzoxazole synthesis.
Caption: General reaction mechanism for benzoxazole synthesis.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: 3-(1,3-Benzoxazol-2-yl)benzoic acid
Welcome to the technical support center for 3-(1,3-Benzoxazol-2-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the synthesis and purification of this compound.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Impurities typically arise from unreacted starting materials or side-products. The most common synthesis involves the condensation of 2-aminophenol with 3-carboxybenzaldehyde or a derivative of 3-carboxybenzoic acid.[1][2] Potential impurities include:
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Unreacted 2-aminophenol: A common starting material that may persist if the reaction does not go to completion.
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Unreacted 3-carboxybenzaldehyde/3-carboxybenzoic acid: The other key starting material.
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Polymeric byproducts: Self-condensation or other side reactions can lead to insoluble polymeric materials.
-
Isomeric products: If using substituted starting materials, other isomers may form.
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Solvent Residues: Residual high-boiling point solvents like DMF or DMSO used in the synthesis.
Q2: My final product has a low or broad melting point. What does this indicate?
A2: A low or broad melting point is a classic indicator of impurities. The presence of unreacted starting materials or byproducts disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Further purification is necessary.
Q3: How can I effectively remove unreacted 2-aminophenol?
A3: 2-aminophenol has different solubility and polarity compared to the acidic product.
-
Acid/Base Wash: Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-aminophenol will be protonated and move into the aqueous layer, while your acidic product remains in the organic layer.
-
Recrystallization: Choose a solvent system where 2-aminophenol is highly soluble, and the desired product has lower solubility.
Q4: What is the best method for purifying the crude product?
A4: Recrystallization is often the most effective and scalable method for purifying this compound.[3] Column chromatography can also be used for small-scale purification or for separating impurities with very similar solubility profiles.
Q5: Which solvents are recommended for recrystallization?
A5: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[3] For benzoxazole and benzoic acid derivatives, common choices include:
-
Ethanol or Aqueous Ethanol[3]
-
Acetone/Acetonitrile mixtures[4]
-
Ethyl Acetate/Heptane or Ethyl Acetate/Hexane mixtures[4][5]
-
Glacial Acetic Acid or Aqueous Acetic Acid[3]
It is always best to perform small-scale solvent screening to find the optimal system for your specific impurity profile.[6]
Purification Data
The effectiveness of a purification method can be judged by the purity improvement and yield. Below is a table summarizing typical results for different purification techniques.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 75-85% | Good for removing polar and non-polar impurities. |
| Recrystallization (Ethyl Acetate/Heptane) | ~85% | >99% | 70-80% | Effective for removing non-polar impurities.[4] |
| Silica Gel Column Chromatography | ~85% | >99.5% | 50-65% | More time-consuming and lower yielding, but can achieve very high purity. |
| Acid/Base Wash followed by Recrystallization | ~75% (high amine impurity) | >99% | 65-75% | Specifically effective when unreacted 2-aminophenol is the major contaminant. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on the common synthesis of 2-arylbenzoxazoles.[1][7]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (1.0 eq), 3-carboxybenzoic acid (1.05 eq), and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or use a dehydrating agent like polyphosphoric acid (PPA).[2]
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Solvent: Add a high-boiling point solvent such as xylene or use a solvent-free condition with PPA.[7]
-
Reaction: Heat the mixture to reflux (typically 130-150 °C) for 5-8 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
If using a solvent like xylene, the product may precipitate upon cooling. Filter the solid.
-
If using PPA, carefully pour the hot mixture into a beaker of ice water with vigorous stirring. The product will precipitate.
-
-
Initial Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove any residual acid catalyst. Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system based on prior small-scale tests.[6] For this example, an ethanol/water system is used.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 3: Purity Analysis by HPLC
This is a general-purpose HPLC method for analyzing aromatic carboxylic acids.[8][9][10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient of acetonitrile and 0.05 M ammonium formate buffer (pH 3.1).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detector at 274 nm.[10]
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.
Visual Guides
General Purification Workflow
The following diagram illustrates a standard workflow for synthesizing and purifying this compound.
Troubleshooting Impurities
This flowchart provides a logical approach to identifying and resolving common impurities.
References
- 1. jetir.org [jetir.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. solubility - Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 9. thaiscience.info [thaiscience.info]
- 10. Development and validation of an HPLC-DAD method for simultaneous determination of cocaine, benzoic acid, benzoylecgonine and the main adulterants found in products based on cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprajournals.com [eprajournals.com]
Enhancing the stability of 3-(1,3-Benzoxazol-2-yl)benzoic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of solutions containing 3-(1,3-Benzoxazol-2-yl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving. What can I do?
A1: this compound, like many benzoxazole derivatives and carboxylic acids, is expected to have low aqueous solubility. Solubility can be influenced by several factors. Consider the following strategies:
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pH Adjustment: The carboxylic acid moiety of the molecule suggests that its solubility is pH-dependent. In acidic to neutral pH, the compound will be in its less soluble free acid form. Increasing the pH to a basic range (e.g., pH > 8) will deprotonate the carboxylic acid, forming a more soluble salt.
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Co-solvents: The use of water-miscible organic solvents can significantly enhance solubility. Common co-solvents include DMSO, DMF, ethanol, and acetonitrile. It is often best to dissolve the compound in a minimal amount of the organic solvent first, and then slowly add the aqueous buffer to the desired final concentration.
-
Temperature: Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can lead to degradation. Always check the thermal stability of your compound.
Q2: My solution is clear initially, but a precipitate forms over time. What is causing this?
A2: This is a common issue with supersaturated solutions of poorly soluble compounds. Several factors could be at play:
-
Metastable Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Over time, the excess solute will precipitate out.
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pH Shift: If your buffer capacity is insufficient, absorption of atmospheric CO2 can lower the pH of the solution, causing the free acid form of the compound to precipitate.
-
Solvent Evaporation: If the solution is not in a tightly sealed container, evaporation of a volatile co-solvent can lead to a decrease in the compound's solubility and subsequent precipitation.
-
Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
Q3: I am observing degradation of my compound in solution. What are the likely degradation pathways and how can I minimize them?
-
Hydrolysis: The benzoxazole ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could lead to ring-opening. The stability of benzoxazoles is generally pH-dependent.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of aromatic and heterocyclic compounds.
-
Oxidation: Although less common for this structure, oxidative degradation can occur in the presence of oxidizing agents or through auto-oxidation.
To minimize degradation, consider the following:
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Prepare solutions fresh whenever possible.
-
Store solutions protected from light.
-
Use buffers at a pH where the compound is most stable, which may require experimental determination.
-
Purge solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.
Troubleshooting Guides
Issue 1: Solution Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding aqueous phase to organic stock. | Poor solubility of the compound in the final solvent mixture. | Increase the proportion of the organic co-solvent. Decrease the final concentration of the compound. Ensure the pH of the aqueous phase is in the optimal range for solubility (likely basic for this compound). |
| A clear solution becomes cloudy or forms a precipitate after several hours or days. | Supersaturation, pH shift, or temperature change. | Filter the solution to remove the precipitate and use the saturated supernatant. Prepare fresh solutions for each experiment. Increase the buffer strength to resist pH changes. Store the solution at a constant temperature. |
| Crystals form in the solution when stored at a lower temperature. | Decreased solubility at lower temperatures. | Store the solution at the temperature of use. If refrigeration is necessary, allow the solution to equilibrate to room temperature and check for precipitate before use. If precipitate is present, attempt to redissolve by gentle warming and sonication. |
Issue 2: Chemical Degradation
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new peaks in HPLC chromatogram over time. | Chemical degradation of the compound. | Prepare solutions fresh daily. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. Perform a stability study to determine the optimal pH for storage. |
| Change in solution color. | Degradation or reaction with components of the solution or container. | Store in amber vials or wrap containers in aluminum foil. Ensure the use of high-purity solvents and reagents. Check for compatibility with the container material. |
| Loss of biological activity or inconsistent assay results. | Degradation of the active compound. | Implement stricter storage and handling protocols. Quantify the compound concentration by a validated analytical method before each experiment. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Add a minimal volume of a suitable organic solvent (e.g., DMSO, DMF) to completely dissolve the compound. Sonication may be used to aid dissolution.
-
Once fully dissolved, add the desired aqueous buffer or media dropwise while vortexing to reach the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
-
Store the solution appropriately, protected from light and at a suitable temperature.
Protocol 2: General HPLC Method for Purity and Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the 254-320 nm range).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a starting point and the method will need to be optimized for your specific instrumentation and requirements.
Quantitative Data (for structurally related Benzoic Acid as a proxy)
Disclaimer: The following data is for benzoic acid and should be used as an estimation for the behavior of this compound. The benzoxazole group will influence the actual properties.
Table 1: Solubility of Benzoic Acid in Water at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 1.7 |
| 18 | 2.7 |
| 25 | 3.44 |
| 40 | 5.51 |
| 75 | 21.45 |
| 100 | 56.31 |
Table 2: Solubility of Benzoic Acid in Various Solvents at 20-25°C
| Solvent | Solubility |
| Acetone | Soluble |
| Benzene | Soluble |
| Carbon Tetrachloride | Soluble |
| Chloroform | Soluble |
| Ethanol | Soluble |
| Ethyl Ether | Soluble |
| Hexane | Soluble |
| Methanol | Soluble |
Visualizations
Caption: Workflow for preparing and troubleshooting solutions.
Technical Support Center: Synthesis of Benzoxazoles - Troubleshooting and FAQs
Welcome to the technical support center for the synthesis of benzoxazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzoxazoles?
The most prevalent methods for benzoxazole synthesis involve the condensation of a 2-aminophenol with either an aldehyde or a carboxylic acid (or its derivatives). Other methods include reactions with ketones, orthoesters, and isothiocyanates, often employing various catalysts to improve yields and reaction conditions.[1][2][3]
Q2: My reaction of 2-aminophenol with an aldehyde is giving a low yield of the desired benzoxazole. What could be the issue?
A common issue in the synthesis of benzoxazoles from 2-aminophenols and aldehydes is the formation of a stable Schiff base (imine) intermediate that fails to cyclize.[4] The reaction conditions, including the catalyst, solvent, and temperature, play a crucial role in promoting the subsequent intramolecular cyclization to the benzoxazole. Inadequate conditions can lead to the accumulation of the Schiff base as the major product.
Q3: I am attempting a Phillips condensation with a carboxylic acid and 2-aminophenol, but the reaction is not working well. What are the likely side reactions?
In the Phillips condensation, the initial step is the acylation of 2-aminophenol. A significant side reaction is the competition between N-acylation (acylation on the nitrogen atom) and O-acylation (acylation on the oxygen atom). The desired reaction pathway proceeds through N-acylation followed by cyclization. O-acylation leads to the formation of an ester byproduct which may not cyclize under the same conditions, thus reducing the yield of the target benzoxazole. Another potential side reaction is the diacylation of the 2-aminophenol.[5]
Q4: How can I purify my crude benzoxazole product?
Common purification techniques for benzoxazoles include recrystallization and column chromatography. The choice of solvent for recrystallization is critical and may involve a solvent system like acetone/acetonitrile or ethyl acetate/heptane. For column chromatography, a typical eluent system is petroleum ether/ethyl acetate.[6]
Troubleshooting Guides
Issue 1: Low Yield in Benzoxazole Synthesis from 2-Aminophenol and Aldehyde
Possible Cause: Incomplete cyclization of the Schiff base intermediate.
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst is critical. Brønsted or Lewis acids are often used to promote cyclization. Consider screening different catalysts to find the optimal one for your specific substrates.
-
Reaction Temperature: Increasing the reaction temperature can often provide the necessary energy to overcome the activation barrier for cyclization. However, be cautious of potential side reactions at higher temperatures.
-
Solvent: The polarity of the solvent can influence the reaction rate. Aprotic solvents like DMF or DMSO are commonly used. Experiment with different solvents to see which one favors the cyclization step.
-
Water Removal: The condensation reaction to form the Schiff base and the subsequent cyclization both produce water. Removing water from the reaction mixture, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.
Issue 2: Formation of O-Acylated Byproduct in Phillips Condensation
Possible Cause: O-acylation of 2-aminophenol competes with the desired N-acylation.
Troubleshooting Steps:
-
Reaction Conditions: The reaction conditions can be tuned to favor N-acylation. Generally, less forcing conditions (e.g., lower temperatures) may favor the kinetically preferred N-acylation.
-
Protecting Groups: While more synthetically demanding, protecting the hydroxyl group of the 2-aminophenol before the acylation step can prevent O-acylation. The protecting group can then be removed to allow for cyclization.
-
Choice of Acylating Agent: The reactivity of the acylating agent can influence the N/O selectivity. Experimenting with different carboxylic acid derivatives (e.g., acid chlorides, anhydrides) might be beneficial.
Quantitative Data Summary
The following table summarizes typical yields for benzoxazole synthesis under different catalytic conditions, highlighting the importance of catalyst selection in achieving high product yields.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ag@Fe2O3 nanoparticles | 2-aminophenol, Benzaldehyde | Water:Ethanol (5:1) | Room Temp. | 7 min | 97 | [6] |
| [Bmim]PF6 | o-aminophenol, Aldehydes | None (Microwave) | 80 | - | Good to Excellent | [1] |
| Pd(OAc)2 | N-allyl-N-tosyl 2-aminophenol | CH3CN | Room Temp. | - | - | [7] |
| TiO2–ZrO2 | 2-aminophenol, Aromatic aldehyde | Acetonitrile | 60 | 15-25 min | 83-93 | [2] |
| Cu2O | 2-aminophenol, Substituted aryl aldehydes | DMSO | Room Temp. | 2-5 | 70-95 | [8] |
| BAIL gel | 2-Aminophenol, Benzaldehyde | Solvent-free | 130 | 5 | 98 | [4] |
Experimental Protocols
General Procedure for the Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol and Aldehydes
A mixture of 2-aminophenol (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a catalyst (e.g., 10 mol%) in a suitable solvent (e.g., 5 mL of ethanol or DMF) is stirred at a specific temperature (ranging from room temperature to reflux) for a designated time (from minutes to several hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 2-arylbenzoxazole.
Visualizations
Caption: Troubleshooting logic for common benzoxazole synthesis side reactions.
Caption: General reaction pathway for benzoxazole synthesis from an aldehyde.
Caption: Competing N- and O-acylation pathways in benzoxazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. ckthakurcollege.net [ckthakurcollege.net]
- 7. Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Benzoxazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzoxazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Purity Issues
Q1: My final benzoxazole derivative shows persistent impurities after purification. What are the common sources of these impurities and how can I remove them?
A1: Persistent impurities in benzoxazole purifications often stem from unreacted starting materials, reaction byproducts, or residual catalysts.[1][2] A multi-step purification approach is often necessary.
-
Starting Materials: If unreacted o-aminophenol or carboxylic acid derivatives are present, consider an initial acid-base extraction. Benzoxazoles are typically weakly basic and can be separated from acidic or more basic starting materials.
-
Reaction Byproducts: The formation of regioisomers or over-alkylation/acylation products can be challenging.[3] Purification techniques that offer high resolution, such as preparative HPLC or careful column chromatography with an optimized solvent system, are recommended for separating structurally similar compounds.[3][4]
-
Catalyst Residues: Metal catalysts (e.g., Pd, Cu) used in synthesis can often be removed by treating the reaction mixture with specific resins or by performing a column chromatography step with a suitable stationary phase.[1] For instance, in some syntheses, after the reaction is complete, the catalyst can be recovered by using an external magnet if it is a magnetic nanocatalyst.[5]
Recrystallization Troubleshooting
Q2: I'm having trouble recrystallizing my benzoxazole derivative. It either oils out or the yield is very low. What can I do?
A2: Recrystallization is a powerful technique for purifying solid benzoxazole derivatives, but it requires careful solvent selection and technique.[5][6][7]
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common starting point for benzoxazole derivatives is ethanol or a mixture of solvents like acetone/acetonitrile or ethyl acetate/heptane.[3][5][6]
-
Oiling Out: If your compound "oils out," it means it has become supersaturated in the hot solvent and is separating as a liquid instead of forming crystals upon cooling. To remedy this, try using a more dilute solution, a different solvent system, or cooling the solution more slowly.
-
Low Yield: A low recovery rate can be due to the compound having significant solubility in the cold solvent. To improve the yield, you can try cooling the solution to a lower temperature (e.g., 0-5°C) for an extended period (e.g., 1 hour or more) to maximize precipitation.[3]
Column Chromatography Troubleshooting
Q3: My benzoxazole derivative is not separating well on the silica gel column. The fractions are all mixed. What should I check?
A3: Poor separation in column chromatography can be due to several factors, including improper solvent system selection, column packing, and sample loading.
-
Solvent System (Mobile Phase): The polarity of the mobile phase is critical. For benzoxazole derivatives, a common mobile phase is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate or acetone.[8] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for your desired compound on TLC should be between 0.2 and 0.4 for good separation on a column.
-
Column Packing: A poorly packed column with cracks or channels will lead to uneven solvent flow and poor separation. Ensure the silica gel is uniformly packed as a slurry to avoid these issues.
-
Sample Loading: Overloading the column with too much crude product will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. The sample should be dissolved in a minimal amount of the mobile phase or a less polar solvent before loading onto the column.
Preparative HPLC Troubleshooting
Q4: I am trying to separate isomers of a benzoxazole derivative using preparative HPLC, but the resolution is poor. How can I improve it?
A4: Preparative HPLC is an excellent tool for separating closely related isomers.[9][10] To enhance resolution:
-
Optimize the Mobile Phase: Small changes to the mobile phase composition can have a significant impact on resolution. For reverse-phase HPLC, which is commonly used for benzoxazole derivatives, you can adjust the ratio of acetonitrile or methanol to water.[4] Adding a small amount of an acid like formic acid or phosphoric acid can also improve peak shape.[4]
-
Reduce the Flow Rate: Lowering the flow rate increases the interaction time between the analyte and the stationary phase, which can lead to better separation.
-
Decrease the Sample Load: Injecting a smaller amount of your mixture can prevent column overloading and improve peak resolution.[11] You can perform an initial loading study on an analytical column to determine the maximum sample amount before scaling up to a preparative column.[9]
Data Presentation: Purification Method Comparison
| Purification Method | Typical Purity Achieved | Typical Recovery/Yield | Key Advantages | Common Challenges |
| Recrystallization | >99%[3] | 80% or greater[3] | Cost-effective, scalable, excellent for final polishing. | Finding a suitable solvent, potential for low recovery if the compound is somewhat soluble in the cold solvent. |
| Column Chromatography | 95-99% | 70-90% | Versatile for a wide range of compounds, good for removing baseline impurities.[8] | Can be time-consuming and solvent-intensive, requires careful optimization of the mobile phase. |
| Preparative HPLC | >99.5% | 60-85% | Excellent for separating isomers and closely related impurities, high purity achievable.[9][11] | Higher cost, limited by sample loading capacity, requires specialized equipment. |
Experimental Protocols
Protocol 1: Recrystallization of a Benzoxazole Derivative
-
Solvent Selection: In a small test tube, add a small amount of your crude benzoxazole derivative. Add a few drops of a potential recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture like acetone/acetonitrile).[3][6] Heat the mixture gently. If the compound dissolves completely upon heating and precipitates upon cooling, the solvent is suitable.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat the mixture for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 55-65°C).[3]
Protocol 2: Column Chromatography of a Benzoxazole Derivative
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system (mobile phase) for separation. A mixture of petroleum ether and ethyl acetate is a common starting point.[8]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude benzoxazole derivative in a minimal amount of the mobile phase. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions. Monitor the separation of components by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified benzoxazole derivative.
Protocol 3: Preparative HPLC for Isomer Separation
-
Method Development on Analytical Scale: Develop a separation method on an analytical HPLC column first. Optimize the mobile phase (e.g., acetonitrile/water gradient with 0.1% formic acid) to achieve baseline separation of the isomers.[4]
-
Scale-Up: Transfer the method to a preparative HPLC system with a larger column of the same stationary phase. The flow rate and injection volume will need to be scaled up proportionally to the column dimensions.
-
Sample Preparation: Dissolve the isomeric mixture in the mobile phase. Ensure the sample is fully dissolved and filtered before injection to prevent clogging the column.
-
Purification Run: Inject the sample onto the preparative column and run the developed method.
-
Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of each purified isomer.
-
Purity Analysis and Solvent Removal: Analyze the purity of each collected fraction using analytical HPLC. Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for benzoxazole derivatives.
Caption: Troubleshooting decision tree for benzoxazole purification.
References
- 1. Benzoxazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 4. Separation of Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. jocpr.com [jocpr.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. warwick.ac.uk [warwick.ac.uk]
Technical Support Center: Enhancing Reproducibility in Biological Assays
Welcome to the technical support center dedicated to addressing the critical issue of poor reproducibility in biological assays. This resource is designed for researchers, scientists, and drug development professionals seeking to improve the reliability and consistency of their experimental results. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you identify and resolve common sources of variability in your assays.
Frequently Asked Questions (FAQs)
This section addresses general questions related to assay reproducibility.
Q1: What is the "reproducibility crisis" in preclinical research?
The "reproducibility crisis" refers to the growing concern that a significant portion of preclinical research findings cannot be replicated by other scientists, or even by the original researchers.[1][2][3][4] This issue wastes resources, slows down scientific progress, and can undermine the credibility of scientific findings.[1][4] Studies have shown that a large percentage of published preclinical results may be irreproducible, with some estimates suggesting that over 50% of preclinical findings cannot be replicated.
Q2: What are the main sources of poor reproducibility in biological assays?
Poor reproducibility in biological assays stems from a variety of factors that can be broadly categorized as biological, technical, and procedural.[5] Biological factors include the inherent variability of cell lines, lot-to-lot differences in reagents such as antibodies and media, and the passage number of cells.[5] Technical issues often relate to equipment calibration, pipetting errors, and environmental conditions like temperature and humidity fluctuations.[5][6][7] Procedural sources of variability include ambiguous or incomplete experimental protocols, subjective data analysis, and inadequate documentation.[8]
Q3: How can I improve the reproducibility of my experiments?
Improving reproducibility requires a multi-faceted approach. Key strategies include:
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Standardizing Protocols: Develop and strictly adhere to detailed Standard Operating Procedures (SOPs) for all experimental steps.[8]
-
Reagent and Sample Management: Use well-characterized and validated reagents, aliquot reagents to avoid repeated freeze-thaw cycles, and ensure consistent sample handling.[9]
-
Proper Pipetting Technique: Calibrate pipettes regularly and use consistent pipetting techniques to minimize volume errors.[7][9]
-
Thorough Documentation: Maintain detailed records of all experimental parameters, including reagent lot numbers, instrument settings, and any deviations from the protocol.
-
Data Analysis Standards: Pre-define your data analysis plan and use appropriate statistical methods.
Troubleshooting Guides
This section provides specific guidance for troubleshooting common issues in widely used biological assays.
Cell-Based Assays
Q: My cell-based assay results are inconsistent between experiments. What could be the cause?
A: Inconsistent results in cell-based assays are a common problem with several potential root causes:
-
Cell Line Integrity and Passage Number:
-
Problem: Cell lines can change genetically and phenotypically over time with increasing passage numbers, leading to altered responses.[5]
-
Solution: Use cell lines from a reliable source with a known passage number. Establish a cell banking system with low-passage aliquots to ensure a consistent starting population for your experiments.
-
-
Seeding Density and Cell Health:
-
Problem: Variations in the number of cells seeded per well or poor cell viability can significantly impact assay outcomes.[5]
-
Solution: Ensure accurate cell counting and viability assessment before seeding. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.
-
-
Reagent Variability:
-
Problem: Lot-to-lot variations in media, serum, and other reagents can introduce significant variability.
-
Solution: Test new lots of critical reagents before use in critical experiments. If possible, purchase larger batches of reagents to maintain consistency over a series of experiments.
-
-
Edge Effects:
-
Problem: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and assay performance.[5]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
-
Immunoassays (ELISA)
Q: I am observing high variability between my ELISA replicates. What should I check?
A: High variability between ELISA replicates often points to technical inconsistencies during the assay setup.[10] Here are the primary areas to investigate:
-
Pipetting Technique:
-
Problem: Inaccurate or inconsistent pipetting of samples, standards, antibodies, or substrate can lead to significant differences between wells.[7][10]
-
Solution: Ensure your pipettes are calibrated. Use a consistent pipetting rhythm and angle for all wells. When adding reagents, avoid touching the sides or bottom of the wells. A multichannel pipette can help reduce variability when adding reagents to multiple wells.[4]
-
-
Washing Steps:
-
Problem: Inadequate or inconsistent washing can leave residual unbound reagents, leading to high background and variability. Conversely, overly aggressive washing can dislodge bound antigen or antibodies.
-
Solution: Standardize your washing procedure. Ensure all wells are filled and emptied completely during each wash step. If using an automated plate washer, check that all nozzles are functioning correctly.
-
-
Incubation Times and Temperatures:
-
Problem: Variations in incubation times or temperatures across the plate can affect the kinetics of antigen-antibody binding.[7]
-
Solution: Ensure all wells are incubated for the same duration. Use a plate sealer to prevent evaporation during incubation. Perform incubations in a temperature-controlled environment.
-
-
Reagent Mixing:
-
Problem: Incompletely mixed reagents can lead to uneven distribution in the wells.
-
Solution: Gently vortex or invert all reagents before use to ensure they are thoroughly mixed.
-
Molecular Assays (qPCR)
Q: My qPCR results show poor reproducibility and inconsistent Cq values. What are the likely causes?
A: Poor reproducibility in qPCR can arise from issues in sample preparation, reaction setup, or data analysis.
-
RNA/DNA Quality and Quantity:
-
Problem: The quality and quantity of the starting nucleic acid are critical. The presence of inhibitors from the extraction process can interfere with the polymerase reaction.
-
Solution: Use a robust nucleic acid extraction method and assess the purity and integrity of your RNA/DNA using spectrophotometry (e.g., A260/280 and A260/230 ratios) and gel electrophoresis.
-
-
Primer and Probe Design:
-
Problem: Suboptimal primer or probe design can lead to non-specific amplification and inconsistent results.
-
Solution: Design primers and probes using established software and validate their efficiency and specificity through melt curve analysis and standard curves.
-
-
Reaction Setup and Pipetting:
-
Problem: Small volume variations in qPCR reactions can have a large impact on Cq values.
-
Solution: Prepare a master mix containing all common reagents (polymerase, buffer, dNTPs, primers, and probe) to minimize pipetting variability. Use calibrated low-volume pipettes and change tips between samples.
-
-
Reference Gene Stability:
-
Problem: The expression of commonly used housekeeping genes can vary under different experimental conditions, leading to inaccurate normalization.
-
Solution: Validate the stability of your chosen reference gene(s) across all experimental conditions. It is often recommended to use the average of multiple stable reference genes for normalization.
-
Quantitative Data on Sources of Assay Variability
The following table summarizes common sources of variability in biological assays and their potential impact, often measured by the coefficient of variation (%CV). Intra-assay variability refers to the variation within a single assay run, while inter-assay variability describes the variation between different runs of the same assay.[11][12]
| Source of Variability | Assay Type(s) | Typical Intra-Assay %CV | Typical Inter-Assay %CV | Mitigation Strategies |
| Pipetting Error | All | 5-15% | 10-20% | Calibrated pipettes, consistent technique, use of master mixes, automation.[7][9] |
| Reagent Lot-to-Lot Variation | All | <5% | 10-25% | Reagent validation, use of a single large lot, inclusion of controls. |
| Incubation Time & Temperature | ELISA, Cell-based | 2-10% | 5-15% | Standardized incubation periods, use of calibrated incubators, plate sealers.[7] |
| Cell Seeding Density | Cell-based | 5-20% | 10-30% | Accurate cell counting, consistent cell passage number, automated cell seeding.[5] |
| Plate Edge Effects | ELISA, Cell-based | 10-30% | 10-30% | Avoid using outer wells, use of humidity chambers or plate sealers.[5] |
| Analyst-to-Analyst Variation | All | 5-15% | 10-25% | Detailed SOPs, thorough training, automation of key steps. |
| Instrument Variation | All | <5% | <10% | Regular calibration and maintenance, consistent instrument settings. |
Note: The %CV values are estimates and can vary significantly depending on the specific assay and laboratory conditions.
Detailed Experimental Protocols
To promote reproducibility, it is essential to follow detailed and standardized protocols. Below are example protocols for common assays, incorporating best practices to minimize variability.
Best-Practice ELISA Protocol
This protocol outlines a standard sandwich ELISA with an emphasis on steps critical for reproducibility.
-
Coating:
-
Dilute the capture antibody to the predetermined optimal concentration in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Washing (1):
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well. Ensure complete removal of the wash buffer after each wash.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Washing (2):
-
Repeat the washing step as described in step 2.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the standard antigen in blocking buffer.
-
Add 100 µL of samples and standards to the appropriate wells. Run all samples and standards in at least duplicate.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Washing (3):
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Washing (4):
-
Repeat the washing step as described in step 2.
-
-
Enzyme Conjugate Incubation:
-
Dilute streptavidin-HRP conjugate in blocking buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing (5):
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, monitoring color development.
-
-
Stop Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Read Plate:
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Reproducible Western Blotting Protocol
This protocol emphasizes key steps for achieving consistent and quantifiable Western blot results.[13][14][15]
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.
-
Determine the protein concentration of each lysate using a consistent method (e.g., BCA assay).
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes (with the exception of some membrane proteins that may aggregate).[14]
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into each lane of a polyacrylamide gel.
-
Include a molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, stain the membrane with Ponceau S to verify transfer efficiency and equal loading across lanes.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). The choice of blocking agent depends on the antibodies being used.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended or empirically determined optimal concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system, ensuring the signal is not saturated.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain).
-
Signaling Pathway and Workflow Diagrams
Visualizing complex biological processes and experimental workflows can aid in understanding and standardizing procedures. The following diagrams are generated using Graphviz (DOT language).
Experimental Workflow: ELISA
Caption: A typical workflow for a sandwich ELISA experiment.
Logical Relationship: Sources of Assay Variability
Caption: Major categories of factors contributing to poor reproducibility.
Signaling Pathway: EGFR Signaling
References
- 1. polytechnique-insights.com [polytechnique-insights.com]
- 2. Replication crisis - Wikipedia [en.wikipedia.org]
- 3. Reproducibility of Scientific Results (Stanford Encyclopedia of Philosophy) [plato.stanford.edu]
- 4. viterbischool.usc.edu [viterbischool.usc.edu]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Improving Reproducibility between your ELISA experiments: – ELISA Tests [elisatests.in]
- 8. entechonline.com [entechonline.com]
- 9. Quick Tips on Improving your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. protocolsandsolutions.com [protocolsandsolutions.com]
- 11. salimetrics.com [salimetrics.com]
- 12. 2bscientific.com [2bscientific.com]
- 13. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 14. biocompare.com [biocompare.com]
- 15. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Technical Support Center: 3-(1,3-Benzoxazol-2-yl)benzoic acid
This guide provides researchers, scientists, and drug development professionals with essential information for mitigating the degradation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a heterocyclic compound containing a benzoxazole core. The benzoxazole scaffold is found in many biologically active molecules and pharmaceutical drugs, making its derivatives, like this one, of significant interest in research and development.[1] Maintaining the chemical integrity and purity of the compound is critical for obtaining reliable and reproducible experimental results, ensuring its efficacy in biological assays, and meeting regulatory standards for safety and quality in drug development.[2]
Q2: What are the primary chemical degradation pathways for this compound?
While the benzoxazole ring is relatively stable due to its aromaticity, it is susceptible to degradation under certain conditions.[1] The most common degradation pathways for benzoxazole-containing compounds include:
-
Hydrolysis: The oxazole ring can be cleaved by nucleophilic attack, particularly under strong acidic or basic conditions, which would likely yield 2-aminophenol and 3-carboxybenzoyl derivatives.[3]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. The ICH Q1B guidelines recommend specific conditions for photostability testing.[4][5]
-
Oxidation: The molecule may be sensitive to oxidative stress, for example, in the presence of peroxides.[2]
-
Thermal Degradation: High temperatures can lead to decomposition. For the benzoic acid portion, decarboxylation can occur at very high temperatures.[6][7]
Q3: What are the recommended storage and handling conditions for this compound?
To minimize degradation, the following conditions are recommended:
-
Solid Form: Store the solid compound in a tightly sealed, opaque container at controlled room temperature or refrigerated (2-8°C) to protect it from light, moisture, and heat.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a suitable, dry solvent, purge with an inert gas like nitrogen or argon, and store in amber vials at low temperatures (-20°C or -80°C). Avoid prolonged storage in protic or aqueous solvents, especially at non-neutral pH.
Troubleshooting Guide
Q1: I'm observing a new, unknown peak in my HPLC analysis after sample preparation. What is the likely cause?
An unexpected peak often indicates degradation. Consider the following:
-
Solvent/pH Effects: Was the compound dissolved in an acidic or basic medium (e.g., TFA-containing mobile phase, basic buffer)? This could be causing hydrolysis.
-
Light Exposure: Was the sample left on a lab bench under direct light for an extended period? This suggests possible photodegradation.
-
Time/Temperature: How long was the sample stored in solution before analysis, and at what temperature? Degradation is often time and temperature-dependent.
To diagnose the issue, run a control experiment where the compound is analyzed immediately after dissolution and compare it with the problematic sample.
Q2: My experimental results are inconsistent across different batches or over time. Could compound degradation be the cause?
Yes, inconsistent results are a classic sign of compound instability. If the compound degrades in your experimental medium, its effective concentration will decrease over the course of the experiment, leading to poor reproducibility. It is crucial to establish the stability of the compound under your specific assay conditions (e.g., buffer, temperature, duration of the experiment).
Q3: The purity of my solid compound has decreased after several months of storage. What went wrong?
This suggests that the long-term storage conditions were not optimal. The most common culprits are exposure to moisture, air (oxidation), light, or elevated temperatures. Review your storage protocol and ensure the compound is kept in a desiccated, dark, and temperature-controlled environment.
Experimental Protocols & Data
Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV system
-
pH meter
-
Photostability chamber, temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[5]
-
Stress Conditions: For each condition, mix the stock solution with the stressor and a control sample (stock solution with water) in parallel.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C and sample at intervals (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature and sample at intervals (e.g., 1, 4, 8 hours). Base hydrolysis is often faster.
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature and sample at intervals (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Incubate the solid compound and a solution in an oven at a high temperature (e.g., 70°C).[6] Sample at intervals (e.g., 1, 3, 7 days).
-
Photodegradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples by a stability-indicating HPLC method. Calculate the percentage of the remaining parent compound and quantify the formation of any degradation products.
Data Presentation
Quantitative results from stability studies should be summarized for clear comparison.
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 70°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 70°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal (Solid) | Dry Heat | > 80°C | Up to 2 months |
| Thermal (Solution) | Dry Heat | 70°C | Up to 7 days |
| Photolytic | ICH Q1B compliant light | Room Temperature | Per ICH guidelines |
Table 2: Example Data Template for a pH Stability Study (at 25°C)
| pH | Time (hours) | Initial Purity (%) | Purity after Time T (%) | % Degradation | Number of Degradants |
| 2.0 | 24 | 99.8 | 98.1 | 1.7 | 1 |
| 7.0 | 24 | 99.8 | 99.7 | 0.1 | 0 |
| 9.0 | 24 | 99.8 | 95.2 | 4.6 | 2 |
| 12.0 | 24 | 99.8 | 85.4 | 14.4 | 2 |
Visual Guides & Workflows
The following diagrams illustrate key processes for investigating and mitigating degradation.
Caption: Workflow for investigating and mitigating compound degradation.
Caption: Hypothetical hydrolytic degradation pathway of the benzoxazole ring.
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for 3-(1,3-benzoxazol-2-yl)benzoic acid, a key intermediate in pharmaceutical research. The following sections detail common synthetic routes, presenting quantitative data, experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry, forming the core structure of various pharmacologically active compounds. The synthesis of this molecule typically involves the cyclocondensation of 2-aminophenol with isophthalic acid or its derivatives. This guide explores and compares three primary synthetic strategies: a classical approach using polyphosphoric acid (PPA) under conventional heating, a modern microwave-assisted method also employing PPA, and a green chemistry approach utilizing a milder catalyst.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the different synthesis methods of this compound. The data for the PPA and ammonium chloride methods are adapted from analogous syntheses of structurally similar benzoxazoles and should be considered representative.
| Synthesis Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| Conventional Heating | Polyphosphoric Acid (PPA) | None | 4 hours | 120°C | ~92% |
| Microwave-Assisted | Polyphosphoric Acid (PPA) | None | 4 minutes | N/A (260 W) | High (not specified) |
| Green Synthesis | Ammonium Chloride (NH₄Cl) | Ethanol | 6-8 hours | 80-90°C | ~88% |
Synthesis Pathways Overview
The following diagram illustrates the general synthetic pathways for producing this compound from 2-aminophenol and isophthalic acid, highlighting the different catalytic systems.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are adapted for the synthesis of the target molecule based on established procedures for analogous compounds.
Method 1: Conventional Synthesis using Polyphosphoric Acid (PPA)
This classical method involves the use of polyphosphoric acid as both a catalyst and a solvent, driving the reaction towards high yields through efficient dehydration.
Experimental Workflow:
Caption: Workflow for conventional PPA-mediated synthesis.
Protocol:
-
In a round-bottom flask, combine 2-aminophenol (1.09 g, 10 mmol), isophthalic acid (1.66 g, 10 mmol), and polyphosphoric acid (40 g).
-
Heat the mixture with stirring at 120°C for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous solution into a beaker containing ice-water to induce precipitation.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the solid product under vacuum to yield this compound.
Method 2: Microwave-Assisted Synthesis using Polyphosphoric Acid (PPA)
This method utilizes microwave irradiation to significantly accelerate the reaction rate, offering a time-efficient alternative to conventional heating.[1]
Experimental Workflow:
Caption: Workflow for microwave-assisted PPA synthesis.
Protocol:
-
In a microwave-safe reaction vessel, mix 2-aminophenol (1.09 g, 10 mmol), isophthalic acid (1.66 g, 10 mmol), and polyphosphoric acid (20 g).
-
Place the vessel in a microwave reactor and irradiate at 260 W for 4 minutes.
-
After the reaction is complete, allow the vessel to cool to a safe temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
Method 3: Green Synthesis using Ammonium Chloride
This approach employs a milder catalyst and a more environmentally benign solvent, aligning with the principles of green chemistry.[2]
Experimental Workflow:
Caption: Workflow for green synthesis using ammonium chloride.
Protocol:
-
In a round-bottom flask, dissolve 2-aminophenol (1.09 g, 10 mmol), isophthalic acid (1.66 g, 10 mmol), and ammonium chloride (0.27 g, 5 mmol) in ethanol (20 mL).
-
Reflux the reaction mixture with stirring at 80-90°C for 6-8 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Conclusion
The choice of synthetic method for this compound depends on the specific requirements of the researcher. The conventional PPA method provides high yields but requires high temperatures and a harsh reagent. The microwave-assisted PPA method offers a significant reduction in reaction time, making it suitable for rapid synthesis. The green synthesis approach, while having a longer reaction time, utilizes a milder catalyst and a more environmentally friendly solvent, making it an attractive option for sustainable chemical production. Researchers should consider factors such as required yield, available equipment, reaction time constraints, and environmental impact when selecting the most appropriate synthetic route.
References
A Comparative Analysis of 3-(1,3-Benzoxazol-2-yl)benzoic Acid and Other Benzoxazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-(1,3-Benzoxazol-2-yl)benzoic acid and other benzoxazole derivatives, supported by experimental data and detailed methodologies. This analysis aims to highlight the therapeutic potential and structure-activity relationships within this versatile class of heterocyclic compounds.
The benzoxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This guide focuses on this compound, a 2-arylbenzoxazole derivative, and compares its performance with other structurally related benzoxazoles.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and representative benzoxazole derivatives is presented below. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of a compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₁₄H₉NO₃ | 239.23 | 3.5 |
| 2-Phenylbenzoxazole | C₁₃H₉NO | 195.22 | 3.4 |
| 5-Chloro-2-(4-chlorophenyl)benzoxazole | C₁₃H₇Cl₂NO | 276.11 | 4.8 |
| 2-(4-Aminophenyl)benzoxazole | C₁₃H₁₀N₂O | 210.23 | 2.5 |
Anticancer Activity: A Comparative Overview
Benzoxazole derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
A comparative analysis of the cytotoxic activity of various benzoxazole derivatives against different cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Methoxyphenyl)-5-fluorobenzoxazole | MCF-7 (Breast) | 0.08 | [1] |
| 2-(3,4,5-Trimethoxyphenyl)-5-fluorobenzoxazole | MCF-7 (Breast) | 0.05 | [1] |
| 2-(4-Chlorophenyl)benzoxazole | A549 (Lung) | 1.25 | [2] |
| 2-(4-Methoxyphenyl)benzoxazole | HCT-116 (Colon) | 2.10 | [2] |
| Phortress (a benzoxazole-containing prodrug) | HT-29 (Colon) | 0.03 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the benzoxazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Visualizing the Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of benzoxazole derivatives.
Antimicrobial Activity: A Comparative Perspective
Benzoxazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.[3]
Below is a table comparing the Minimum Inhibitory Concentration (MIC) values of different benzoxazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(4-Chlorophenyl)benzoxazole | Staphylococcus aureus | 16 | [4] |
| 2-(4-Nitrophenyl)benzoxazole | Escherichia coli | 32 | [4] |
| 5-Amino-2-(p-tolyl)benzoxazole | Candida albicans | 8 | [5] |
| 3-(2-Benzoxazol-5-yl)alanine derivative | Bacillus subtilis | >100 | [6] |
The antimicrobial spectrum and potency of benzoxazole derivatives are influenced by the nature and position of substituents on the benzoxazole core and the 2-aryl ring. For instance, the presence of a chlorine or nitro group at the para-position of the 2-phenyl ring appears to confer good activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the benzoxazole derivatives is typically determined using the broth microdilution method.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration that inhibits visible growth after incubation.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The benzoxazole derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizing the Experimental Workflow for MIC Determination
Caption: Workflow of the broth microdilution assay for determining the MIC of benzoxazole derivatives.
Signaling Pathways Modulated by Benzoxazole Derivatives
The anticancer activity of many benzoxazole derivatives is attributed to their ability to interfere with specific signaling pathways that are often dysregulated in cancer cells. While the precise signaling pathways modulated by this compound have not been extensively elucidated, studies on other 2-arylbenzoxazoles suggest potential involvement of pathways such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[7] These pathways are critical for regulating cell proliferation, survival, and apoptosis.
Potential Signaling Pathway Inhibition by 2-Arylbenzoxazoles
Caption: Potential signaling pathways inhibited by 2-arylbenzoxazole derivatives in cancer cells.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound and other benzoxazole derivatives. The available data, primarily from studies on structurally related compounds, indicate that modifications to the benzoxazole scaffold can lead to potent anticancer and antimicrobial agents. The structure-activity relationships suggested by the compiled data provide a valuable framework for the rational design of new, more effective therapeutic agents. Further research is warranted to elucidate the specific biological targets and signaling pathways of this compound to fully realize its therapeutic potential. The detailed experimental protocols provided herein offer a standardized approach for the future evaluation and comparison of novel benzoxazole derivatives.
References
- 1. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
New Benzoxazole Compounds Demonstrate Potent Antimicrobial Efficacy: A Comparative Analysis
A new wave of research into benzoxazole derivatives has revealed promising candidates in the ongoing battle against microbial resistance. Recent studies highlight the potent and broad-spectrum antimicrobial activity of novel synthesized benzoxazole compounds, with some exhibiting efficacy superior to conventional antibiotics. This guide provides a comparative overview of the antimicrobial performance of these emerging compounds, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this critical field.
The core structure of benzoxazole has long been recognized for its diverse biological activities, and the latest derivatives are no exception.[1] Scientists have successfully synthesized and evaluated numerous novel benzoxazole compounds, demonstrating their potential as antibacterial and antifungal agents.[2][3] These compounds have shown significant activity against a range of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.[4]
Comparative Efficacy of Novel Benzoxazole Derivatives
The antimicrobial efficacy of newly synthesized benzoxazole compounds has been quantified using standard microbiological assays, primarily determining the Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below, collated from various recent studies, offers a comparative look at the performance of different benzoxazole derivatives against a panel of clinically relevant microbes.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The following tables summarize the in vitro antibacterial activity of several new series of benzoxazole compounds against both Gram-positive and Gram-negative bacteria.
Table 1: MIC of 2,5-Disubstituted Benzoxazole Derivatives against Bacterial Strains [2][5]
| Compound ID | Staphylococcus aureus (MRSA) | Pseudomonas aeruginosa | Escherichia coli | Candida krusei |
| Compound 11 | - | - | - | 7.8 µg/mL |
| Compounds 3-22 (general range) | - | 31.25 - 125 µg/mL | 15.625 - 62.5 µg/mL | - |
| Compound 30 | 7.8 µg/mL | - | - | - |
| Compound 34 | 7.8 µg/mL | - | - | - |
| Ampicillin (Control) | - | >250 µg/mL | - | - |
| Rifampicin (Control) | - | >250 µg/mL | - | - |
| Fluconazole (Control) | - | - | - | >7.8 µg/mL |
Note: A lower MIC value indicates greater antimicrobial activity. Data is compiled from studies on 2,5-disubstituted benzoxazoles.[2][5]
Table 2: MIC of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) Propanoic Acid Derivatives [6]
| Compound ID | Bacillus subtilis | Gram-Negative & Gram-Positive Bacteria (Range) | Candida albicans |
| Compound 2b | 2-fold higher activity than Penicillin | 0.098 - 0.78 µg/mL | Poor activity |
| Penicillin (Control) | - | - | - |
| Other Control Antibiotics | 8- to 510-fold lower activity than Compound 2b | - | - |
Note: This series of compounds demonstrated a broad spectrum of activity against bacteria.[6]
Table 3: MIC of Benzoxazole-Thiazolidinone Hybrids against Staphylococcus aureus [7]
| Compound ID | S. aureus ATCC 29213 |
| BT1 (Parent Hybrid) | 8 µg/mL |
| BT10, BT11, BT12, BT18, BT19 | ≤ 4 µg/mL |
| BT25, BT26 (Halo-salicyl derivatives) | 1 µg/mL |
| General Range (21 active compounds) | 1 - 32 µg/mL |
Note: These hybrid compounds show particularly strong activity against Staphylococcus aureus.[7]
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Several studies suggest that a primary mechanism of antimicrobial action for many benzoxazole derivatives is the inhibition of bacterial DNA gyrase.[2][8] This enzyme is crucial for bacterial DNA replication, transcription, and repair. By targeting DNA gyrase, these compounds disrupt essential cellular processes, leading to bacterial cell death. The structural similarity of the benzoxazole ring to nucleic acid bases may facilitate this interaction.[3]
Proposed mechanism of action for antimicrobial benzoxazole compounds.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the evaluation of benzoxazole antimicrobial efficacy.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism in a liquid medium.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The benzoxazole compounds are serially diluted in a 96-well microtiter plate containing a growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Workflow for the Broth Microdilution Method.
Agar Disk Diffusion Method
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
-
Preparation of Agar Plate: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the benzoxazole compound are placed on the surface of the agar.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Workflow for the Agar Disk Diffusion Method.
Conclusion
The presented data underscores the significant potential of novel benzoxazole derivatives as a promising class of antimicrobial agents. The impressive MIC values, in some cases surpassing those of established antibiotics, warrant further investigation and development. The elucidation of their mechanism of action, primarily through the inhibition of DNA gyrase, provides a solid foundation for rational drug design and optimization. Continued research in this area is crucial for the development of new therapies to address the growing challenge of antimicrobial resistance.
References
- 1. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 2. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jocpr.com [jocpr.com]
- 7. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Researcher's Guide to Cross-Referencing Spectral Data with Published Literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for objectively comparing experimentally acquired spectral data with established findings in published literature. By adhering to the protocols and data presentation formats outlined below, researchers can ensure the robustness and reproducibility of their findings, a cornerstone of credible scientific communication. This guide is particularly pertinent for those in drug development, where meticulous comparison with known standards is paramount.
Data Presentation: Ensuring Clarity and Comparability
Quantitative spectral data should be summarized in a clear and structured format to facilitate straightforward comparison. When cross-referencing with literature, it is crucial to present both the experimental and published data side-by-side.
Table 1: Comparison of Experimental FTIR Spectral Data for Synthesized Compound X with Literature Values for Gefitinib
| Functional Group | Experimental Wavenumber (cm⁻¹) | Literature Wavenumber (cm⁻¹)[1][2] | Difference (cm⁻¹) |
| N-H Stretch | 3410 | 3415 | -5 |
| C-H Stretch (Aromatic) | 3055 | 3058 | -3 |
| C=N Stretch | 1620 | 1625 | -5 |
| C=C Stretch (Aromatic) | 1580 | 1578 | +2 |
| C-O-C Stretch | 1245 | 1248 | -3 |
| C-Cl Stretch | 770 | 772 | -2 |
Table 2: Key Spectral Biomarkers for Apoptosis Induction by an EGFR Inhibitor
| Spectral Region (cm⁻¹) | Assignment | Expected Change Upon Apoptosis | Reference |
| 3000-2800 | Lipids (CH₂, CH₃ stretching) | Decrease | [1][3] |
| 1700-1500 | Proteins (Amide I and II) | Conformational Changes | [1][3] |
| 1200-1000 | Nucleic Acids (Phosphodiester) | Decrease | [1][3] |
Experimental Protocols: A Blueprint for Reproducibility
Detailed methodologies are essential for the validation and replication of findings. Below are protocols for key experiments related to the spectral analysis of a synthesized compound and the monitoring of drug-induced cellular changes.
Protocol 1: FTIR Spectroscopy of a Synthesized Compound
-
Sample Preparation:
-
A small amount of the synthesized solid compound is finely ground with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation and Data Acquisition:
-
The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
-
The spectrum is recorded in the mid-IR region (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
A background spectrum of a pure KBr pellet is acquired under the same conditions and subtracted from the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum is analyzed to identify the characteristic absorption peaks.
-
Protocol 2: Monitoring Drug-Induced Apoptosis using Raman Spectroscopy
-
Cell Culture and Drug Treatment:
-
A549 non-small cell lung cancer cells are cultured in a suitable medium until they reach 70-80% confluency.
-
The cells are then treated with an EGFR inhibitor (e.g., Gefitinib) at a pre-determined concentration that induces apoptosis. A control group of cells is treated with the vehicle (e.g., DMSO).
-
-
Raman Spectroscopy:
-
At various time points post-treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed.
-
Raman spectra are acquired from individual cells using a confocal Raman microscope with a 785 nm laser excitation.
-
Spectra are collected from multiple cells in both the treated and control groups to ensure statistical significance.
-
-
Data Analysis:
-
The acquired spectra are pre-processed to remove background fluorescence and cosmic rays.
-
Principal Component Analysis (PCA) is applied to the spectral data to identify the key variances between the treated and control groups.
-
Specific spectral bands corresponding to lipids, proteins, and nucleic acids are analyzed for changes indicative of apoptosis[4][5].
-
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, generated using the DOT language, depict a general workflow for cross-referencing spectral data and a specific signaling pathway affected by a drug.
References
- 1. FTIR spectra signatures reveal different cellular effects of EGFR inhibitors on nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTIR spectra signatures reveal different cellular effects of EGFR inhibitors on nonsmall cell lung cancer cells | Semantic Scholar [semanticscholar.org]
- 3. Synchrotron Fourier Transform Infrared Microscopy Spectra in Cellular Effects of Janus Kinase Inhibitors on Myelofibrosis Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Benzoxazole and Benzothiazole Derivatives in Drug Discovery
A deep dive into the pharmacological potential of two closely related heterocyclic scaffolds, this guide offers a comparative analysis of benzoxazole and benzothiazole derivatives for researchers, scientists, and drug development professionals. By examining their anticancer, antimicrobial, and antifungal activities, supported by experimental data and detailed protocols, this document aims to provide a comprehensive resource for advancing the design and development of novel therapeutics.
Benzoxazoles and benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The replacement of the oxygen atom in the benzoxazole ring with a sulfur atom to form a benzothiazole creates a bioisostere, a compound with similar physical or chemical properties that can elicit comparable biological responses. This subtle structural modification can, however, lead to significant differences in potency, selectivity, and pharmacokinetic profiles, making a comparative study essential for rational drug design.
Comparative Biological Activities
The following tables summarize the quantitative data from various studies, highlighting the comparative efficacy of benzoxazole and benzothiazole derivatives in different therapeutic areas.
Anticancer Activity
The search for novel anticancer agents has led to the extensive investigation of both benzoxazole and benzothiazole derivatives. These compounds have been shown to target various cancer cell lines through diverse mechanisms of action.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole | 2-(4-methoxyphenyl)benzoxazole | MCF-7 (Breast) | 3.95 ± 0.18 | [1] |
| 2-(4-methoxyphenyl)benzoxazole | HepG2 (Liver) | 4.05 ± 0.17 | [1] | |
| 5-Chloro-2-(4-aminophenyl)benzoxazole | MDA-MB-231 (Breast) | 12 nM | [2] | |
| Benzothiazole | PB11 | A549 (Lung) | 0.048 | [3] |
| 2-(4-aminophenyl)benzothiazole | MCF-7 (Breast) | 10 nM | [4] | |
| Derivative with N-methylpiperazine | HCT-116 (Colon) | comparable to lead | [5] |
Antimicrobial and Antifungal Activity
The rising threat of antimicrobial resistance has spurred the development of new antibacterial and antifungal agents. Benzoxazole and benzothiazole derivatives have demonstrated promising activity against a range of pathogens. In some studies, benzothiazole derivatives have shown superior antibacterial activity compared to their benzoxazole counterparts.[6] Conversely, other research indicates that benzoxazole derivatives may possess more potent antifungal properties.[7][8]
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazole | 2-(phenoxymethyl)benzo[d]oxazole (5a) | Botrytis cinerea | 19.92 | [7][8] |
| 2-(phenoxymethyl)benzo[d]oxazole (5h) | Fusarium solani | 4.34 | [7][8] | |
| Compound 1 | Candida krusei | 15.6 | [9] | |
| Benzothiazole | 2-(phenoxymethyl)benzo[d]thiazole (6a) | Botrytis cinerea | 62.62 | [7][8] |
| Isatin-benzothiazole conjugate (41c) | E. coli | 3.1 | [6] | |
| Isatin-benzothiazole conjugate (41c) | P. aeruginosa | 6.2 | [6] |
Signaling Pathways and Mechanisms of Action
The biological effects of benzoxazole and benzothiazole derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for optimizing drug design and predicting therapeutic outcomes.
Anticancer Signaling Pathways of Benzothiazole Derivatives
Several studies have elucidated the signaling pathways targeted by benzothiazole derivatives in cancer cells. One prominent pathway is the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[3] Benzothiazole derivatives have been shown to suppress this pathway, leading to apoptosis.[3] Another key target is the NF-κB signaling pathway, which is involved in inflammation and cancer progression.[10] By inhibiting this pathway, benzothiazole derivatives can exert both anti-inflammatory and anticancer effects.[10] Furthermore, some derivatives have been found to modulate the EGFR signaling pathway, which is often dysregulated in cancer.[11]
Anticancer Signaling Pathways of Benzoxazole Derivatives
Benzoxazole derivatives have also been shown to interfere with critical signaling pathways in cancer. A significant mechanism of action for some benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.[1] Additionally, similar to benzothiazoles, certain benzoxazole derivatives have been found to induce apoptosis by modulating the NF-κB signaling pathway and affecting the expression of apoptosis-related proteins.[6]
Experimental Protocols
The synthesis and biological evaluation of benzoxazole and benzothiazole derivatives follow a systematic workflow. The following provides a generalized overview of the key experimental procedures.
General Synthesis of Benzoxazole and Benzothiazole Derivatives
The synthesis of these derivatives often involves the condensation of a 2-aminophenol (for benzoxazoles) or a 2-aminothiophenol (for benzothiazoles) with a variety of reagents such as carboxylic acids, aldehydes, or their derivatives. The specific reaction conditions can be tailored to achieve the desired substitutions on the heterocyclic ring system.
In Vitro Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized benzoxazole or benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity Screening
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.
-
Compound Dilution: The synthesized benzoxazole or benzothiazole derivatives are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism. Positive control wells (microorganism and medium) and negative control wells (medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density.
Conclusion
Both benzoxazole and benzothiazole derivatives represent privileged scaffolds in drug discovery, demonstrating a broad spectrum of biological activities. While benzothiazoles have shown particular promise as potent anticancer and antibacterial agents, benzoxazoles have exhibited significant antifungal activity. The subtle change from an oxygen to a sulfur atom can profoundly influence the biological profile of these compounds. A thorough understanding of their comparative activities, mechanisms of action, and structure-activity relationships is paramount for the development of next-generation therapeutics. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in their quest for novel and effective drugs.
References
- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. journal.ijresm.com [journal.ijresm.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 3-(1,3-Benzoxazol-2-yl)benzoic Acid and Related Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In Vitro Activity: Anti-Adipogenic Potential
Research has highlighted the anti-adipogenic properties of a close structural analog of the target compound, 3-(1,3-benzoxazol-2-yl)-benzamide . This section details the in vitro effects of this compound on adipocyte differentiation.
Experimental Data: Anti-Adipogenic Effects on 3T3-L1 Cells
The following table summarizes the key findings from in vitro studies on the anti-adipogenic activity of 3-(1,3-benzoxazol-2-yl)-benzamide.
| Compound | Concentration | Effect on Lipid Accumulation (Oil Red O Staining) | Effect on Adipogenic Marker Expression (RT-PCR) |
| 3-(1,3-benzoxazol-2-yl)-benzamide | 10 µM | Reduced intracellular lipid accumulation | Decreased mRNA expression of PPARγ and C/EBPα |
Experimental Protocols
3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into mature adipocytes, confluent cells are treated with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS. After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days.
To visualize lipid droplet formation, a hallmark of adipocyte differentiation, Oil Red O staining is performed. Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least one hour. After washing with water, the cells are stained with a filtered Oil Red O solution (0.5% in isopropanol) for one hour at room temperature. The stained cells are then washed with water to remove excess stain, and the lipid droplets are visualized and photographed using a microscope. For quantitative analysis, the stained lipid droplets can be eluted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 520 nm).
The expression levels of key adipogenic transcription factors, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), are quantified using RT-qPCR. Total RNA is extracted from the 3T3-L1 cells, and complementary DNA (cDNA) is synthesized using a reverse transcription kit. RT-qPCR is then performed using specific primers for PPARγ, C/EBPα, and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the ΔΔCt method.
Signaling Pathway
Caption: Inhibition of adipogenesis by 3-(1,3-benzoxazol-2-yl)-benzamide.
In Vivo Activity: Comparative Analysis with Other Benzoxazole Derivatives
Due to the absence of direct in vivo data for 3-(1,3-Benzoxazol-2-yl)benzoic acid, this section presents a comparative overview of the in vivo activities of other benzoxazole derivatives in relevant therapeutic areas.
Anti-Hyperlipidemic Activity
Given the in vitro anti-adipogenic activity, it is plausible that this compound could exhibit in vivo effects on lipid metabolism. The following table summarizes the in vivo anti-hyperlipidemic effects of other benzoxazole derivatives in a high-fat diet (HFD)-induced rat model.
| Compound | Animal Model | Dosage | Key In Vivo Effects |
| Imine derivatives of benzoxazole | High-fat diet-induced hyperlipidemic rats | Not specified | Reduced total cholesterol, LDL, and triglycerides; Increased HDL |
Anti-Inflammatory Activity
Benzoxazole derivatives have also been investigated for their anti-inflammatory properties. The table below presents in vivo data for a representative benzoxazole derivative in a carrageenan-induced paw edema model.
| Compound | Animal Model | Dosage | Key In Vivo Effects |
| Novel Benzoxazole Derivatives | Carrageenan-induced paw edema in rats | Not specified | Significant reduction in paw edema |
Experimental Protocols
Male Wistar rats are typically used for this model. The animals are fed a high-fat diet for a specified period to induce hyperlipidemia. The test compounds are then administered orally at different doses. Blood samples are collected at various time points to measure lipid profiles, including total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL).
This is a standard model for evaluating acute inflammation. Inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw. The test compounds are administered orally prior to the carrageenan injection. The paw volume is measured at different time intervals using a plethysmometer to assess the extent of edema and the anti-inflammatory effect of the compound.
Experimental Workflow
Caption: In vivo experimental workflows for related benzoxazole derivatives.
Conclusion and Future Directions
The available in vitro data for 3-(1,3-benzoxazol-2-yl)-benzamide demonstrates its potential as an anti-adipogenic agent. While direct in vivo studies for this compound are lacking, the in vivo activities of other benzoxazole derivatives in metabolic and inflammatory models suggest that this class of compounds warrants further investigation.
Future research should focus on:
-
In vivo evaluation of this compound in animal models of obesity, dyslipidemia, and inflammation to establish its therapeutic potential.
-
Mechanism of action studies to elucidate the specific molecular targets and pathways through which it exerts its biological effects.
-
Structure-activity relationship (SAR) studies to optimize the benzoxazole scaffold for improved potency and selectivity.
This comparative guide provides a foundation for researchers to build upon in the exploration of this compound and its analogs as potential therapeutic agents. The detailed protocols and comparative data are intended to facilitate the design and execution of future preclinical studies.
The Versatile Benzoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole core, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoxazole analogs, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Anticancer Activity: Targeting Proliferative Pathways
Benzoxazole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key kinases involved in tumor progression, such as VEGFR-2.[4] The SAR studies reveal that substitutions at the C2 and C5 positions of the benzoxazole ring play a crucial role in modulating their cytotoxic effects.
A noteworthy trend is the enhancement of antiproliferative activity with the introduction of specific substituents on the benzoxazole core. For instance, the presence of a chlorine atom in the benzenediol ring has been shown to increase the anticancer potential of some derivatives.[5] Furthermore, bioisosteric replacement of a benzothiazole core with a benzoxazole ring in analogues of the anticancer prodrug Phortress has yielded compounds with significant anticancer activity.[6]
Table 1: Comparative Anticancer Activity of Benzoxazole Analogs
| Compound ID | R1 (at C2) | R2 (at C5/C6) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | - | Unsubstituted | Various | > 50 | [5] |
| Compound with Chlorine | 2-hydroxyphenyl | 6-chloro | Various | 2.18–2.89 | [5] |
| 1 | Cyclohexylamido-2-thioacetamido | Unsubstituted | HCT-116 | 0.091 | [4] |
| 11 | 4-fluorophenylamido-2-thioacetamido | Unsubstituted | HCT-116 | 0.152 | [4] |
| 12 | 4-chlorophenylamido-2-thioacetamido | Unsubstituted | HCT-116 | 0.166 | [4] |
| 3m | 4-(4-methylpiperazin-1-yl)phenyl | - | HT-29 | 0.08 | [6] |
| 3n | 4-(4-ethylpiperazin-1-yl)phenyl | - | HT-29 | 0.06 | [6] |
| 6 | Varied Substituents | - | MCF-7 | 24.5 | [7] |
| 4 | Varied Substituents | - | MCF-7 | 39.9 | [7] |
| 26 | Varied Substituents | - | MCF-7 | 35.6 | [7] |
Antimicrobial Activity: Combating Pathogenic Threats
The benzoxazole scaffold is a fertile ground for the development of novel antimicrobial agents.[8] SAR studies have demonstrated that the nature and position of substituents on the benzoxazole ring significantly influence their antibacterial and antifungal efficacy.
For example, in a series of 2-mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide derivatives, a 4-methoxyphenyl substituent at the arylidine moiety resulted in the most potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] Another study on 2,5-disubstituted benzoxazoles revealed that topological parameters and molecular connectivity indices are key determinants of their antimicrobial action.[9]
Table 2: Comparative Antimicrobial Activity of Benzoxazole Analogs
| Compound ID | R1 (at C2) | R2 (at C5) | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| VId | 2-mercapto-N-(4-methoxyphenyl)carbohydrazide | - | S. aureus, E. coli | - (Potent) | [8] |
| VIb | 2-mercapto-N-(4-chlorophenyl)carbohydrazide | - | S. aureus, E. coli | - (Moderate) | [8] |
| 10 | Varied Substituents | Varied Substituents | B. subtilis | 1.14 x 10⁻³ µM | [7] |
| 24 | Varied Substituents | Varied Substituents | E. coli | 1.40 x 10⁻³ µM | [7] |
| 8t | Amine derivative | 5,6-difluoro | Gram-positive pathogens | - (Potent) | [10] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Benzoxazole derivatives have also been explored for their anti-inflammatory potential, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[11] The design of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
SAR studies in this area have shown that substitutions on the benzoxazole ring can confer significant anti-inflammatory activity. For instance, a series of methyl 2-(arylideneamino) benzoxazole-5-carboxylate derivatives showed promising anti-inflammatory effects in a carrageenan-induced paw edema model.
Table 3: Comparative Anti-inflammatory Activity of Benzoxazole Analogs
| Compound ID | Substituents | Assay | Activity | Reference |
| SH1-SH3, SH6-SH8 | Arylideneamino at C2, methyl carboxylate at C5 | Carrageenan-induced paw edema | Significant reduction in inflammation | |
| 2a, 2b, 3a, 3b, 3c | 2-substituted derivatives | Carrageenan-induced paw edema | Potent anti-inflammatory activity | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of benzoxazole analogs.
Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Activity - Agar Diffusion Method
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Test Compound: Sterile filter paper discs impregnated with known concentrations of the benzoxazole derivatives are placed on the agar surface. A standard antibiotic disc and a solvent control disc are also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test animals are pre-treated with the benzoxazole derivatives or a standard anti-inflammatory drug (e.g., diclofenac sodium) at a specific dose, typically administered orally or intraperitoneally. A control group receives the vehicle.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Visualizing Molecular Interactions and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.
Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole analogs.
Caption: General workflow for the development of benzoxazole-based therapeutics.
References
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthesized 3-(1,3-Benzoxazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and research compounds is a critical parameter that directly impacts experimental reproducibility, biological activity, and safety. This guide provides a benchmark for the purity of laboratory-synthesized 3-(1,3-Benzoxazol-2-yl)benzoic acid compared to commercially available alternatives. The analysis is supported by standard analytical techniques and detailed experimental protocols to assist researchers in establishing robust quality control standards.
Introduction to this compound
This compound belongs to the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Given their therapeutic potential, ensuring high purity is paramount to obtaining reliable and interpretable results in preclinical and clinical studies. For instance, some benzoxazole scaffolds have been identified as inhibitors of enzymes like JMJD3, which is implicated in inflammatory conditions and cancer.[3]
Comparative Purity Data
The following table summarizes the purity assessment of a typical batch of synthesized this compound against commercially available grades. Purity was determined using High-Performance Liquid Chromatography (HPLC), a standard method for quantifying the purity of organic compounds.[4]
| Product Source | Lot/Batch | Purity (%) by HPLC | Primary Impurities Detected | Analytical Method |
| Synthesized In-House | SYNTH-BZ-001 | 98.5% | Starting materials (2-aminophenol, 3-carboxybenzaldehyde), reaction by-products | HPLC-UV |
| Alternative A (Supplier 1) | AC-1053 | >97% | Not disclosed | HPLC |
| Alternative B (Supplier 2) | FC-513215 | ~95.0% | Not disclosed | Not specified |
Experimental Protocols
Detailed methodologies for the primary analytical techniques used for purity verification are provided below. These protocols are standard for the characterization of benzoxazole derivatives and other small organic molecules.[2][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the separation, identification, and quantification of each component in a mixture.
-
Instrumentation: Agilent 1200 series LC system or equivalent.[5]
-
Column: Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).[5]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or 0.05% formic acid.[5][6]
-
Gradient Example: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV-Vis detector at 240 nm.[5]
-
Sample Preparation: Samples are dissolved in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the molecular structure of a compound and to identify and quantify impurities. Both ¹H and ¹³C NMR are crucial for full characterization.
-
Instrumentation: Bruker AC400 NMR spectrometer or equivalent.[7]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[4][7]
-
Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm.[8]
-
¹H NMR: A typical spectrum for a benzoxazole derivative will show characteristic signals for the aromatic protons.[2][4] Impurities would appear as additional, unassignable peaks.
-
¹³C NMR: Provides information on all unique carbon environments within the molecule. For benzoic acid derivatives, the carboxyl carbon has a characteristic chemical shift.[8] The number of signals can confirm the symmetry and purity of the compound.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and to get information about its structure.
-
Instrumentation: Agilent 6120 Quadrupole LC-MS system or equivalent.[5]
-
Ionization Method: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.[5]
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ of this compound (Molecular Weight: 239.23 g/mol ).[9] The presence of other significant peaks may indicate impurities.[10]
Visualized Workflows and Pathways
Experimental Workflow for Synthesis and Purity Analysis
The following diagram illustrates the logical flow from synthesis to the final, purity-verified product.
Caption: Workflow for the synthesis and purity verification of this compound.
Hypothetical Signaling Pathway Inhibition
Benzoxazole derivatives have been investigated as inhibitors of histone demethylases like JMJD3.[3] The diagram below shows a simplified, hypothetical pathway where such an inhibitor might act.
Caption: Simplified pathway showing JMJD3 inhibition by a benzoxazole derivative.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. jetir.org [jetir.org]
- 3. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbarbiomed.com [jbarbiomed.com]
- 5. rsc.org [rsc.org]
- 6. helixchrom.com [helixchrom.com]
- 7. rsc.org [rsc.org]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. This compound [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ibuprofen: The Boots Process vs. The B-H-C Process
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a cornerstone of pain management and fever reduction.[1] Its synthesis has evolved significantly since its initial patenting by the Boots Company in the 1960s.[2][3] This guide provides a detailed comparison of the original Boots synthesis and the more modern, greener B-H-C (Boots-Hoechst-Celanese) process, offering researchers and drug development professionals a clear overview of their respective methodologies and performance metrics.[4]
Performance Comparison
The B-H-C process represents a significant advancement in green chemistry over the traditional Boots method. It streamlines the synthesis from six to just three steps and substantially improves the atom economy, a key metric of how efficiently reactants are converted into the final product.[4][5]
| Metric | Boots Process | B-H-C Process |
| Number of Steps | 6 | 3 |
| Starting Material | Isobutylbenzene | Isobutylbenzene |
| Overall Yield | ~40% | ~77-80% |
| Atom Economy | 40%[2][4] | 77% (up to 99% with byproduct recovery)[6][7] |
| Key Reagents | Acetic Anhydride, Ethyl Chloroacetate, Hydroxylamine | Acetic Anhydride, Hydrogen, Carbon Monoxide |
| Catalyst(s) | Aluminum Trichloride (AlCl₃) | Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd)[8] |
| Waste Products | Large amounts of aluminum trichloride hydrate and other salts[8][9] | Acetic acid (recoverable and reusable)[6][10] |
Experimental Protocols & Methodologies
The two synthetic routes begin with the same starting material, isobutylbenzene, but diverge significantly in their subsequent transformations.
The Boots Process (6 Steps)
The original Boots synthesis is a six-step process characterized by the use of stoichiometric reagents, which contributes to its low atom economy.[4][6]
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using an aluminum trichloride catalyst to form 4'-isobutylacetophenone.[3][4]
-
Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in a Darzens reaction to form an α,β-epoxy ester.[2][4]
-
Hydrolysis & Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.[4]
-
Oxime Formation: The aldehyde reacts with hydroxylamine to form an aldoxime.[2][4]
-
Nitrile Formation: The oxime is dehydrated, typically with acetic anhydride, to form a nitrile.[4]
-
Hydrolysis: The nitrile is hydrolyzed to the final carboxylic acid, ibuprofen.[1][4]
The B-H-C "Green" Process (3 Steps)
Developed in the 1980s, the B-H-C process is a more efficient and environmentally friendly alternative.[10] It employs catalytic steps, allowing for the recovery and reuse of key reagents.[8][9]
-
Friedel-Crafts Acylation: Similar to the Boots process, isobutylbenzene is acylated. However, this method uses anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and reused.[2][6]
-
Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is reduced to an alcohol using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[1][2]
-
Carbonylation: The alcohol is then carbonylated using carbon monoxide with a palladium catalyst to directly form ibuprofen.[2][4]
Workflow Visualizations
The following diagrams illustrate the chemical transformations in both the Boots and B-H-C synthetic pathways.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Modification of ibuprofen synthesis through the mechanism analysis [ewadirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 8. prezi.com [prezi.com]
- 9. scribd.com [scribd.com]
- 10. gup.ugal.ro [gup.ugal.ro]
Safety Operating Guide
Prudent Disposal of 3-(1,3-Benzoxazol-2-yl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For the safe and compliant disposal of 3-(1,3-Benzoxazol-2-yl)benzoic acid, it is imperative to treat this compound as hazardous waste in the absence of a specific Safety Data Sheet (SDS). This guide provides a comprehensive operational plan for researchers, scientists, and drug development professionals, ensuring adherence to environmental regulations and laboratory safety protocols. The following procedures are based on established guidelines for chemical waste management.[1][2][3][4][5]
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6][7]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.[3][4] This is a precautionary measure due to the lack of specific toxicological and environmental hazard data for this compound.
-
Based on the known hazards of its parent compound, benzoic acid, this substance should be considered a skin and eye irritant and potentially harmful to aquatic life.[8][9][10]
-
-
Waste Segregation:
-
Containerization:
-
Use a dedicated, properly labeled, and chemically compatible waste container. Plastic containers are often preferred to glass to minimize the risk of breakage.[1][5]
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[3]
-
Keep the waste container closed at all times, except when adding waste.[3][5]
-
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first amount of waste is added.[1][4]
-
The label must include the following information in clear, legible English:
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).[1][3]
-
The date of waste generation (the date the first waste was added).[1]
-
The principal investigator's name and contact information.[1]
-
The laboratory location (building and room number).[1]
-
An indication of the hazards (e.g., "Irritant," "Environmental Hazard").[1]
-
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in the designated hazardous waste container.
-
For grossly contaminated items, double-bagging may be necessary before placing them in the waste container.
-
-
Disposal of Empty Containers:
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound.[3][4]
-
The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated hazardous waste container.[3][4]
-
After triple-rinsing, the container can be disposed of as regular trash after defacing the original label.[4]
-
-
Arranging for Waste Pickup:
-
Once the waste container is full or has been in the satellite accumulation area for a specified period (consult your institution's guidelines, often not to exceed one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[1][4][5]
-
Complete any required waste pickup forms, accurately listing all contents of the container.[1]
-
Under no circumstances should this compound or its rinsate be disposed of down the drain or in the regular trash. [1][2][11]
Hazard Summary and Waste Management Data
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [3][4] |
| Primary Hazards (Assumed) | Skin Irritant, Serious Eye Damage, Potential Environmental Hazard | [8][9][10] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | [6][7][9][12] |
| Container Type | Chemically compatible, sealed container (plastic preferred) | [1][5] |
| Disposal Route | Institutional Environmental Health and Safety (EHS) pickup | [1][4][5] |
| Drain Disposal | Prohibited | [1][2][11] |
| Trash Disposal | Prohibited (except for triple-rinsed empty containers) | [2][4] |
Experimental Protocols
Protocol for Triple-Rinsing Empty Containers:
-
Select a solvent in which this compound is soluble (e.g., acetone, ethanol).
-
Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap and agitate the container to rinse thoroughly.
-
Decant the solvent rinsate into the designated hazardous waste container.
-
Repeat steps 2-4 two more times for a total of three rinses.[3][4]
-
Allow the container to air dry completely in a fume hood.
-
Deface the original label on the container before disposing of it in the regular trash.[4]
Disposal Workflow for this compound
Caption: Disposal decision workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
- 9. redox.com [redox.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 3-(1,3-Benzoxazol-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential guidance for the safe handling and disposal of 3-(1,3-Benzoxazol-2-yl)benzoic acid. The following procedures are based on the known hazards of its constituent chemical groups: the benzoxazole ring and the benzoic acid moiety. While a specific Safety Data Sheet (SDS) for this compound is not available, the information presented here is a synthesis of safety data from structurally similar compounds and is intended to empower laboratory personnel to work safely.
Hazard Summary
This compound is presumed to pose the following risks based on analogous compounds:
-
Skin Irritation: May cause skin irritation upon contact.
-
Serious Eye Damage: Poses a risk of serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Harmful if Swallowed or Inhaled: Similar compounds have shown toxicity upon ingestion or inhalation.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles or Face Shield | Must be worn at all times. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Dispose of contaminated gloves properly. |
| Laboratory Coat | A full-buttoned lab coat must be worn to protect from skin contact. | |
| Respiratory Protection | N95 Dust Mask or Respirator | Required when handling the solid compound to prevent inhalation of dust particles.[3] Ensure proper fit and use in accordance with occupational health and safety guidelines. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][4]
-
Clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound:
-
Don the required PPE as outlined in the table above.
-
When weighing or transferring the solid, perform these actions in a fume hood to minimize dust generation and inhalation.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (spatulas, weighing paper) to handle the compound. Do not use bare hands.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that has come into contact with the compound.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be segregated into a clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name: "Hazardous Waste: this compound".
-
Final Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1][5] Do not dispose of this chemical down the drain or in regular trash.[1]
Experimental Workflow for Safe Handling
Caption: Safe handling workflow diagram.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
